molecular formula C7H6F2N2O3 B1332831 2-(Difluoromethoxy)-5-nitroaniline CAS No. 54939-58-1

2-(Difluoromethoxy)-5-nitroaniline

Cat. No.: B1332831
CAS No.: 54939-58-1
M. Wt: 204.13 g/mol
InChI Key: ZLWYRUPJFBLFJZ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-nitroaniline (CAS 54939-58-1) is a fluorinated aromatic compound of significant interest in advanced chemical research and development. With a molecular formula of C 7 H 6 F 2 N 2 O 3 and a molecular weight of 204.13 g/mol, this compound serves as a versatile building block, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries [ ][ ]. The strategic incorporation of the difluoromethoxy group (-OCF 2 H) is a key feature, as it can enhance metabolic stability, influence lipophilicity, and modulate the electronic properties of lead compounds, making this aniline a valuable intermediate in medicinal chemistry and drug discovery programs [ ]. The presence of both a reactive amine and a nitro group on the aromatic ring provides two handles for further chemical transformation, allowing researchers to functionalize the molecule through reactions such as reduction, diazotization, and nucleophilic aromatic substitution [ ]. This compound is characterized by a melting point of 75-77°C and should be stored sealed in a dry environment at 2-8°C to maintain stability [ ]. As a standard safety precaution, it is classified as an irritant [ ]. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(difluoromethoxy)-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O3/c8-7(9)14-6-2-1-4(11(12)13)3-5(6)10/h1-3,7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWYRUPJFBLFJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366235
Record name 2-(difluoromethoxy)-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54939-58-1
Record name 2-(difluoromethoxy)-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Difluoromethoxy)-5-nitroaniline CAS number 54939-58-1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Difluoromethoxy)-5-nitroaniline is a specialized fluorinated building block critical to the development of lipophilic, metabolically stable pharmaceuticals and agrochemicals. Distinguished by the presence of a difluoromethoxy moiety (–OCHF₂) ortho to an amino group, this compound serves as a "privileged scaffold" for synthesizing benzimidazoles, quinoxalines, and other nitrogen-heterocycles.

The –OCHF₂ group acts as a lipophilic bioisostere of the methoxy group (–OCH₃), offering improved membrane permeability and resistance to oxidative metabolism (specifically O-demethylation). This guide details the compound's physiochemical profile, validated synthetic routes, and downstream applications in medicinal chemistry.

Chemical Profile & Structural Analysis

Identification & Properties
PropertyData
CAS Number 54939-58-1
IUPAC Name This compound
Molecular Formula C₇H₆F₂N₂O₃
Molecular Weight 204.13 g/mol
Appearance Yellow to brown crystalline solid
Melting Point 75–77 °C
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Acidity (pKa) Weak base (Aniline nitrogen); Nitro group decreases basicity
Structural Logic

The molecule features three distinct functional domains:

  • Primary Amine (C1): A nucleophilic handle for coupling reactions (e.g., amide formation, reductive amination).

  • Difluoromethoxy Group (C2): An electron-withdrawing, lipophilic ether. The fluorine atoms lower the electron density of the oxygen, reducing its H-bond acceptor capability compared to a methoxy group. This is crucial for modulating drug-target binding kinetics.

  • Nitro Group (C5): A strong electron-withdrawing group meta to the amine. It deactivates the ring toward electrophilic aromatic substitution but activates the C2 position for nucleophilic aromatic substitution (SNAr) if the ether linkage is cleaved (though –OCHF₂ is generally stable).

Synthetic Pathways (Expert Analysis)

The "Protection-Nitration-Alkylation" Strategy

Direct nitration of 2-(difluoromethoxy)aniline is not recommended because the amino group (ortho/para director) directs the nitro group primarily to the 4-position (para) or 6-position (ortho), not the desired 5-position (meta).

Therefore, the industrial standard relies on the 2-Amino-5-nitrophenol Route . This pathway ensures correct regiochemistry by establishing the nitro group's position relative to the phenol oxygen before the difluoromethylation step.

Validated Protocol Steps:
  • Precursor Synthesis: 2-Aminophenol is cyclized with urea to form 2-benzoxazolinone . This protects the amine and activates the 6-position (which corresponds to the 5-position in the open ring) for nitration.

  • Regioselective Nitration: The benzoxazolinone is nitrated to yield 6-nitro-2-benzoxazolinone .

  • Hydrolysis: Base hydrolysis opens the ring to yield 2-amino-5-nitrophenol .

  • Difluoromethylation: The phenol is selectively alkylated using chlorodifluoromethane (Freon-22 or ClCF₂H) or sodium chlorodifluoroacetate in the presence of a base (K₂CO₃ or NaOH). The phenolic oxygen is more acidic than the aniline nitrogen, allowing for selective O-alkylation.

Visualization of Synthesis

The following diagram illustrates the regioselective logic required to synthesize CAS 54939-58-1.[1][2]

SynthesisPath Start 2-Aminophenol Inter1 2-Benzoxazolinone (Protected Scaffold) Start->Inter1 Urea, Cyclization Inter2 6-Nitro-2-benzoxazolinone Inter1->Inter2 HNO3/H2SO4, Nitration Inter3 2-Amino-5-nitrophenol (Key Precursor) Inter2->Inter3 NaOH, Hydrolysis Product This compound (CAS 54939-58-1) Inter3->Product ClCHF2 (Freon-22) or ClCF2COONa, K2CO3 (O-Alkylation)

Figure 1: Regioselective synthesis pathway via benzoxazolinone intermediate to ensure 5-nitro placement.

Reactivity & Pharmaceutical Applications

Diamine Scaffold for Heterocycles

The most common application of CAS 54939-58-1 is its reduction to 4-(difluoromethoxy)benzene-1,3-diamine . This diamine is a potent precursor for:

  • Benzimidazoles: Condensation with carboxylic acids or aldehydes.

  • Quinoxalines: Condensation with 1,2-dicarbonyls.

These heterocycles are ubiquitous in kinase inhibitors (e.g., VEGFR, EGFR inhibitors) where the difluoromethoxy group occupies a solvent-exposed pocket, improving solubility.

Sandmeyer & Cross-Coupling

The primary amine at C1 allows for:

  • Sandmeyer Reaction: Conversion to a halide (Cl, Br, I) to create 1-halo-2-(difluoromethoxy)-5-nitrobenzene, enabling palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) at the C1 position.

  • Amide Coupling: Direct reaction with acyl chlorides to form amide linkers common in peptidomimetics.

Application Workflow Diagram

Applications Core This compound (CAS 54939-58-1) Red Reduction (H2/Pd-C or Fe/HCl) Core->Red Sand Sandmeyer (NaNO2/CuX) Core->Sand Acyl Acylation (RCOCl) Core->Acyl Diamine 4-(Difluoromethoxy)-1,3-phenylenediamine Red->Diamine Halo 2-Halo-1-(difluoromethoxy)-4-nitrobenzene Sand->Halo Amide N-Acyl-2-(difluoromethoxy)-5-nitroaniline Acyl->Amide Benzim Benzimidazoles (Kinase Inhibitors) Diamine->Benzim  + RCOOH Coupling Suzuki/Buchwald Coupling (Biaryl Scaffolds) Halo->Coupling  + Pd Cat.

Figure 2: Downstream synthetic utility in generating bioactive heterocyclic libraries.

Handling & Safety Protocols

Hazard Classification (GHS):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Experimental Safety:

  • Difluoromethylation Risks: If using chlorodifluoromethane (gas), reactions must be performed in a pressure vessel or autoclave. Alternatively, use sodium chlorodifluoroacetate as a solid reagent to generate the carbene species in situ to avoid handling gaseous Freons.

  • Nitro Compounds: While stable, nitroanilines can be energetic. Avoid excessive heat during drying.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which can darken the solid over time.

References

  • MolCore Chemical Data. this compound Structure and Properties.Link

  • PubChem Database. Compound Summary: this compound.[4][5][6][7] National Library of Medicine. Link

  • ResearchGate. Synthesis of 2-amino-5-nitrophenol by two step process. (Precursor synthesis validation). Link

  • Crysdot LLC. Product Catalog: Benzene Compounds - CAS 54939-58-1.[5][6][7]Link

  • Organic Syntheses. General procedures for nitrophenol reduction and alkylation.Link

Sources

Reactivity and stability of 2-(Difluoromethoxy)-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity and Stability of 2-(Difluoromethoxy)-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aniline derivative of increasing importance in the fields of medicinal chemistry and materials science. The presence of a difluoromethoxy group, a nitro group, and an aniline moiety imparts a unique combination of reactivity and physicochemical properties to the molecule. This guide provides a comprehensive overview of the chemical behavior, stability, and handling of this compound, intended to support its effective utilization in research and development.

Introduction

This compound, with CAS number 54939-58-1, is a key building block in organic synthesis.[1][2] Its structural features, particularly the electron-withdrawing nitro group and the lipophilic difluoromethoxy group, make it a valuable intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1][3][4] The difluoromethoxy substituent is of particular interest as it can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[4] This guide will delve into the fundamental aspects of its reactivity and stability to enable its safe and efficient use in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While experimental data for properties such as melting and boiling points are not extensively reported in publicly available literature, the provided information is based on supplier specifications and computational predictions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 54939-58-1[1]
Molecular Formula C₇H₆F₂N₂O₃[1]
Molecular Weight 204.13 g/mol [1]
Appearance Not specified, likely a solid-
Purity ≥95% to ≥98%[1]
Solubility Insoluble in water (predicted). Soluble in common organic solvents like ethanol, acetone, and ethyl acetate (inferred from related compounds).[5][6]-
Melting Point Not available-
Boiling Point Not available-

The molecular structure of this compound is depicted in the following diagram:

G Synthetic Workflow Example A This compound B Reduction of Nitro Group (e.g., Fe/HCl or H₂, Pd/C) A->B C 4-(Difluoromethoxy)benzene-1,3-diamine B->C D Further Functionalization (e.g., Acylation, Sulfonylation) C->D E Target Molecule (e.g., Pharmaceutical or Agrochemical) D->E

Caption: A potential synthetic pathway utilizing this compound.

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of this compound.

  • Thermal Stability: While specific decomposition temperatures are not readily available, similar aromatic nitro compounds can be sensitive to heat. It is advisable to avoid excessive temperatures during storage and handling. A related compound, 4-fluoro-2-methoxy-5-nitroaniline, is noted to be stable under normal conditions. [7]

  • Light Sensitivity: To prevent potential photodegradation, the compound should be stored in a dark place. [8]

  • Chemical Compatibility: It is incompatible with strong oxidizing agents, strong bases, acids, acid anhydrides, acid chlorides, and chloroformates. [5] Recommended Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [5][7]An inert atmosphere is also recommended for long-term storage. [7][8]Some suppliers suggest cold-chain transportation and storage at 2-8°C. [2][4]

Synthetic Protocols

While a specific, validated synthesis for this compound is not detailed in the provided search results, a general procedure can be inferred from the synthesis of analogous compounds. A common route would involve the nitration of a corresponding difluoromethoxy acetanilide followed by deprotection.

Illustrative Synthetic Protocol for a Related Compound (4-(Difluoromethoxy)-2-nitroaniline):

  • Acetylation of 4-(difluoromethoxy)aniline:

    • Dissolve 4-(difluoromethoxy)aniline in a suitable solvent like glacial acetic acid.

    • Slowly add acetic anhydride to the solution while stirring.

    • The reaction can be gently warmed to ensure completion.

    • Monitor the formation of N-(4-(difluoromethoxy)phenyl)acetamide by a suitable method (e.g., TLC).

    • Upon completion, pour the reaction mixture into ice water to precipitate the product. [9]

  • Nitration of N-(4-(difluoromethoxy)phenyl)acetamide:

    • Dissolve the acetylated product in concentrated sulfuric acid, maintaining a low temperature (0-5 °C) with an ice bath.

    • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise, ensuring the temperature remains low.

    • Stir the reaction for a specified time, monitoring its progress.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide. [9]

  • Hydrolysis to 4-(Difluoromethoxy)-2-nitroaniline:

    • The N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide can be hydrolyzed back to the free amine by heating with an acid, such as hydrochloric acid in methanol. [10]

Analytical Characterization

The identity and purity of this compound can be confirmed using a variety of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are invaluable for structural elucidation.

  • Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern. [6][11]* Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups such as N-H, C-F, and N-O bonds.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 2: Hazard Identification and Safety Precautions

HazardDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. [12]Avoid ingestion, skin contact, and inhalation of dust. [5][13]Use in a well-ventilated area or with local exhaust ventilation. [7][13]
Skin Irritation Causes skin irritation. [7]Wear suitable protective gloves and clothing. [7][12]
Eye Irritation Causes serious eye irritation. [7]Wear appropriate eye/face protection. [7][12]In case of contact, rinse immediately with plenty of water and seek medical advice. [12]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. A respirator may be necessary depending on the handling conditions.-
Disposal Dispose of contents/container to an approved waste disposal plant. [7][14]Follow all local, regional, and national regulations for chemical waste disposal.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential applications in:

  • Pharmaceuticals: It is a building block for creating novel drug candidates. The difluoromethoxy group can improve metabolic stability and other desirable drug-like properties. [1][4]Related difluoromethoxy aniline derivatives have been used to prepare APJ receptor agonists. [3]* Agrochemicals: This compound is used in the synthesis of new herbicides and fungicides. [4][15]The fluorinated and nitro-substituted aniline scaffold is a common feature in many bioactive agrochemicals.

Conclusion

This compound is a valuable chemical intermediate with a distinct reactivity profile and specific stability requirements. A thorough understanding of its properties, as outlined in this guide, is essential for its safe handling and successful application in synthetic chemistry. Researchers and developers can leverage the unique characteristics of this molecule to design and synthesize novel compounds with enhanced properties for a wide range of applications.

References

  • MolCore. (n.d.). This compound.
  • BLD Pharm. (n.d.). 4-(Difluoromethoxy)-2-nitroaniline.
  • TradingChem.com. (n.d.). This compound's Properties and supplier.
  • ChemScene. (n.d.). 2-(Difluoromethoxy)-5-nitropyridine.
  • Benchchem. (n.d.). 2-Methoxy-5-nitroaniline.
  • Guidechem. (n.d.). What are the applications of 2-(DIFLUOROMETHOXY)ANILINE?.
  • MySkinRecipes. (n.d.). 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline.
  • TCI EUROPE N.V. (2025). 4-Fluoro-2-methoxy-5-nitroaniline - SAFETY DATA SHEET.
  • Google Patents. (1984). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
  • Benchchem. (n.d.). Synthesis of 4-(Difluoromethoxy)-2-nitroaniline from 4-Nitrophenol: A Technical Guide.
  • Fisher Scientific. (n.d.). 2-Fluoro-5-nitroaniline - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline.
  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline.
  • ResearchGate. (2018). 2-Fluoro-5-nitroaniline.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • PubChem. (n.d.). 2-Fluoro-5-nitroaniline.
  • Crysdot LLC. (n.d.). This compound.
  • PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline.
  • Fisher Scientific. (2025). 2-Methyl-5-nitroaniline - SAFETY DATA SHEET.
  • BLD Pharm. (n.d.). 54939-58-1|this compound.
  • Fisher Scientific. (n.d.). 5-Fluoro-2-nitroaniline - SAFETY DATA SHEET.

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A Comprehensive Guide to the Safe Handling and Storage of 2-(Difluoromethoxy)-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the proper handling and storage of 2-(Difluoromethoxy)-5-nitroaniline. The protocols and recommendations outlined herein are synthesized from authoritative safety data sheets, relevant chemical literature, and established best practices for managing substituted nitroaromatic and fluorinated compounds.

Section 1: Compound Identification and Physicochemical Properties

This compound is a fluorinated nitroaromatic compound.[1][2] Its unique substitution pattern imparts specific chemical properties that necessitate rigorous handling and storage protocols.

Table 1: Compound Identification

Identifier Value
Chemical Name This compound
CAS Number 54939-58-1
Molecular Formula C7H6F2N2O3

| Molecular Weight | 204.13 g/mol [3] |

While specific, verified physical properties for this exact compound are not widely published, data from closely related analogs such as 2-fluoro-5-nitroaniline and 2-methoxy-5-nitroaniline suggest it is a solid at room temperature.[4][5]

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with this compound stem from its classification as a nitroaniline derivative. Such compounds are recognized for their potential toxicity.[6][7]

2.1 Health Hazards

Based on data for analogous compounds, this compound is anticipated to be harmful if swallowed, inhaled, or in contact with skin.[8][9] It is also likely to cause skin and eye irritation.[9]

  • Acute Toxicity: Harmful by inhalation, in contact with skin, and if swallowed.[8]

  • Irritation: Causes skin and serious eye irritation.[10]

  • Specific Target Organ Toxicity: May cause respiratory irritation.[4][5] Prolonged or repeated exposure may cause damage to organs.[11][12]

2.2 Environmental Hazards

Nitroaromatic compounds are noted as priority pollutants by the U.S. Environmental Protection Agency due to their potential for environmental contamination of soil and groundwater.[6][7] Care must be taken to prevent release into the environment.[12]

Table 2: GHS Hazard Classification (Anticipated)

Hazard Class Category Hazard Statement
Acute Toxicity, Oral 4 Harmful if swallowed[8]
Acute Toxicity, Dermal 4 Harmful in contact with skin[8]
Acute Toxicity, Inhalation 4 Harmful if inhaled[8]
Skin Corrosion/Irritation 2 Causes skin irritation[10][13]
Serious Eye Damage/Eye Irritation 2 Causes serious eye irritation[10][13]

| Specific target organ toxicity — Single exposure | 3 | May cause respiratory irritation[4][5][13] |

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory.

3.1 Engineering Controls

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[13][14]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[9]

3.2 Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent exposure.[2]

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[9]

  • Hand Protection: Wear suitable chemical-resistant gloves.[8] Given the nature of the compound, consulting the glove manufacturer's compatibility data is essential.

  • Body Protection: A lab coat must be worn at all times. For larger quantities, a chemical-resistant apron is recommended.[2]

  • Respiratory Protection: If dusts are generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[9]

Hierarchy_of_Controls cluster_0 Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: Hierarchy of Controls for Safe Chemical Handling.

Section 4: Safe Handling Protocols

Adherence to standardized procedures is crucial for minimizing risk.

4.1 General Hygiene and Practices

  • Avoid all personal contact, including inhalation of dust.[15]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[13]

  • Wash hands and any exposed skin thoroughly after handling.[9]

  • Remove and wash contaminated clothing before reuse.[13]

4.2 Step-by-Step Weighing and Transfer Protocol

  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational.

  • Staging: Place all necessary equipment (spatulas, weigh boats, receiving vessel) inside the fume hood.

  • Dispensing: Carefully open the container. Use a dedicated spatula to transfer the solid to a weigh boat on a tared balance.

  • Containment: Immediately close the primary container.

  • Transfer: Carefully transfer the weighed solid to the receiving vessel.

  • Decontamination: Clean any residual dust from the spatula and work surface using a solvent-moistened wipe. Dispose of wipes as hazardous waste.

Safe_Handling_Workflow cluster_workflow Safe Handling Workflow Start Retrieve from Storage Prep Don PPE & Prepare Fume Hood Start->Prep 1. Preparation Weigh Weigh Compound in Hood Prep->Weigh 2. Handling Transfer Transfer to Reaction Vessel Weigh->Transfer 3. Use Cleanup Decontaminate & Clean Work Area Transfer->Cleanup 4. Cleanup End Return to Storage/ Dispose of Waste Cleanup->End 5. Final Steps

Caption: Workflow for Safely Handling Solid Chemicals.

Section 5: Storage and Incompatibility

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

5.1 Storage Conditions

  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][13]

  • Temperature: Some suppliers recommend refrigerated storage (2-8°C).[1] It is prudent to follow the specific storage temperature provided by the supplier.

  • Atmosphere: For enhanced stability, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.[13]

  • Security: Store in a locked cabinet or an area accessible only to authorized personnel.[12]

5.2 Incompatible Materials

To prevent potentially hazardous reactions, this compound should be stored separately from:

  • Strong oxidizing agents[9]

  • Strong acids and bases[9]

  • Acid chlorides and anhydrides[9]

Section 6: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

6.1 Spill and Leak Response

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the material. Avoid generating dust.[12]

  • Clean-up: For small spills, mechanically take up the material and place it in a suitable, labeled container for disposal.[11]

  • Decontaminate: Thoroughly clean the affected area.[14]

6.2 First Aid Measures

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

  • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[13]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

  • Ingestion: If swallowed, call a poison center or doctor immediately if you feel unwell.[13]

Emergency_Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small Spill (Manageable) Assess->SmallSpill Small LargeSpill Large Spill (Contact EHS) Assess->LargeSpill Large Cleanup Contain & Clean Up (with proper PPE) SmallSpill->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose

Caption: Decision Tree for Chemical Spill Response.

Section 7: Waste Disposal

All waste materials, including the chemical itself and any contaminated items, must be disposed of in accordance with local, state, and federal regulations. Dispose of contents/container to an approved waste disposal plant.[9]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline.
  • Fisher Scientific. (2023, October 4). Safety Data Sheet: 4,5-Difluoro-2-nitroaniline.
  • TradingChem.com. (n.d.). This compound's Properties and supplier.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Fluoro-5-nitroaniline.
  • Sigma-Aldrich. (2026, January 13). Safety Data Sheet: 2-Nitroaniline.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline.
  • Apollo Scientific. (2023, July 7). Safety Data Sheet: 2-Methyl-5-nitroaniline.
  • Blog. (2025, October 1). What are the storage conditions for different types of fluorinated pharmaceutical intermediates?.
  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline.
  • REDA Safe. (n.d.). Chemical Compatibility and Storage Guidelines.
  • MolCore. (n.d.). This compound.
  • TCI EUROPE N.V. (2025, November 10). Safety Data Sheet: 4-Fluoro-2-methoxy-5-nitroaniline.
  • BLD Pharm. (n.d.). This compound.
  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds.
  • PubChem. (n.d.). 2-Fluoro-5-nitroaniline.

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Methodological & Application

Synthesis of 2-(Difluoromethoxy)-5-nitroaniline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Difluoromethoxy Moiety in Modern Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisostere for more traditional functionalities like hydroxyl or methoxy groups. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The target compound, 2-(difluoromethoxy)-5-nitroaniline, is a valuable building block in the synthesis of a variety of pharmacologically active agents, making a robust and well-understood synthetic protocol for its preparation highly desirable for researchers in drug development.

This application note provides a detailed, field-proven protocol for the synthesis of this compound, with a focus on the causality behind the experimental choices and adherence to the principles of scientific integrity.

Synthetic Strategy: O-Difluoromethylation via Difluorocarbene

The most direct and efficient synthetic route to this compound is the O-difluoromethylation of 2-hydroxy-5-nitroaniline. This transformation is effectively achieved using sodium chlorodifluoroacetate (SCDA) as the difluoromethylating agent. The choice of SCDA is predicated on its affordability, stability, and ease of handling compared to gaseous difluoromethylating reagents.

The reaction proceeds via the thermal decarboxylation of SCDA to generate highly reactive difluorocarbene (:CF₂).[1][2] This electrophilic intermediate is then trapped by the nucleophilic phenoxide, formed in situ from 2-hydroxy-5-nitroaniline in the presence of a base, to yield the desired difluoromethyl ether.[2]

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes at each stage.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Hydroxy-5-nitroaniline≥98%e.g., Sigma-AldrichStarting material.
Sodium Chlorodifluoroacetate (SCDA)≥97%e.g., Sigma-AldrichDifluoromethylating agent.
Anhydrous Potassium Carbonate (K₂CO₃)≥99%, powderede.g., Fisher ScientificBase.
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%e.g., Sigma-AldrichSolvent.[3]
Ethyl Acetate (EtOAc)ACS Gradee.g., VWRFor extraction.
Brine (saturated NaCl solution)For washing.
Anhydrous Magnesium Sulfate (MgSO₄)For drying.
Silica Gel60 Å, 230-400 meshFor column chromatography.
HexanesACS GradeEluent for chromatography.
Equipment
  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Thin Layer Chromatography (TLC) apparatus.

  • High-Performance Liquid Chromatography (HPLC) system.

  • Nuclear Magnetic Resonance (NMR) spectrometer.

  • Mass Spectrometer (MS).

Detailed Step-by-Step Methodology

1. Reaction Setup:

  • To a dry 250 mL three-neck round-bottom flask, add 2-hydroxy-5-nitroaniline (1.0 eq.), anhydrous potassium carbonate (3.0 eq.), and anhydrous N,N-dimethylformamide (DMF) to make a 0.5 M solution with respect to the starting material.

  • Equip the flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Flush the system with nitrogen and maintain a positive nitrogen atmosphere throughout the reaction.

Causality: The use of anhydrous reagents and a nitrogen atmosphere is crucial to prevent the quenching of the reactive intermediates by water. Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide.[4] DMF is an excellent polar aprotic solvent for this reaction, as it effectively solvates the ions and can withstand the required reaction temperature.[3]

2. Difluoromethylation Reaction:

  • With vigorous stirring, add sodium chlorodifluoroacetate (SCDA, 2.5 eq.) to the reaction mixture in one portion.

  • Heat the mixture to 95-100 °C and maintain this temperature for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

Causality: The thermal decarboxylation of SCDA to generate difluorocarbene is efficient at this temperature range.[1] A molar excess of SCDA is used to ensure complete conversion of the starting material.

3. Work-up and Extraction:

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-water (approximately 5 times the volume of DMF used).

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water (2 x volume) and then with brine (1 x volume).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Causality: Quenching the reaction with ice-water precipitates the crude product and dissolves inorganic salts. Extraction with ethyl acetate transfers the desired product from the aqueous phase to the organic phase. Washing with water and brine removes residual DMF and inorganic impurities.

4. Purification:

  • The crude product can be purified by column chromatography on silica gel.

  • Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 10-20% ethyl acetate).

  • Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.

Causality: Column chromatography is a standard and effective method for purifying organic compounds. The choice of eluent is critical for achieving good separation of the product from any unreacted starting material and byproducts.

Visualization of the Process

Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Difluoromethylation cluster_2 Work-up & Extraction cluster_3 Purification & Analysis A 1. Add 2-hydroxy-5-nitroaniline, K₂CO₃, and anhydrous DMF to a three-neck flask. B 2. Flush with nitrogen and establish an inert atmosphere. A->B C 3. Add Sodium Chlorodifluoroacetate (SCDA). B->C D 4. Heat to 95-100 °C for 4-6 hours. C->D E 5. Monitor reaction by TLC. D->E F 6. Cool to room temperature and quench with ice-water. E->F G 7. Extract with Ethyl Acetate. F->G H 8. Wash with water and brine. G->H I 9. Dry over MgSO₄ and concentrate. H->I J 10. Purify by column chromatography. I->J K 11. Characterize by NMR, MS, and HPLC. J->K

Caption: A step-by-step workflow for the synthesis of this compound.

Reaction Mechanism

G R1 2-Hydroxy-5-nitroaniline Phenoxide Phenoxide Intermediate R1->Phenoxide Deprotonation Base K₂CO₃ Product This compound Phenoxide->Product Nucleophilic Attack SCDA Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) Carbene Difluorocarbene (:CF₂) SCDA->Carbene Decarboxylation Heat Δ (95-100 °C)

Caption: The reaction mechanism for the O-difluoromethylation of 2-hydroxy-5-nitroaniline.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical MethodExpected Results
¹H NMR A characteristic triplet for the -OCF₂H proton with a J-coupling of approximately 70-80 Hz. Aromatic protons will show characteristic splitting patterns consistent with the substitution on the benzene ring. The amine protons will appear as a broad singlet.
¹⁹F NMR A doublet for the -OCF₂ H fluorine atoms with a J-coupling corresponding to that observed in the ¹H NMR spectrum.
¹³C NMR A triplet for the carbon of the -OC F₂H group due to coupling with the two fluorine atoms.
Mass Spectrometry The molecular ion peak corresponding to the mass of the product (C₇H₆F₂N₂O₃, MW: 204.13 g/mol ).
HPLC A single major peak indicating high purity (typically >98%).

Safety and Handling

  • 2-Hydroxy-5-nitroaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[5]

  • Sodium Chlorodifluoroacetate (SCDA): This reagent can cause skin, eye, and respiratory irritation.[6]

  • N,N-Dimethylformamide (DMF): DMF is a flammable liquid and is harmful through inhalation or skin contact. It is a suspected reproductive toxin and carcinogen.[3][7]

Mandatory Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton), must be worn at all times.

  • Avoid inhalation of dust and vapors.

  • In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

  • Dispose of all chemical waste in accordance with local regulations.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of this compound, a key intermediate in drug discovery. By understanding the underlying chemical principles and adhering to the detailed experimental and safety procedures, researchers can confidently and efficiently prepare this valuable compound for their research and development endeavors.

References

  • Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039. [Link]

  • PubMed. (2013). S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. [Link]

  • ResearchGate. (2025). Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. [Link]

  • Synquest Labs. (n.d.). Sodium chlorodifluoroacetate Safety Data Sheet.
  • Organic Syntheses. (n.d.). Preparation of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one. [Link]

  • BenchChem. (2025). A Comprehensive Technical Guide to 2-Methyl-5-nitroaniline and its Hydrate.
  • PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. [Link]

  • LSU Health Shreveport. (n.d.). Laboratory-Specific Standard Operating Procedures for N,N-Dimethylformamide (DMF).
  • Google Patents. (1984). Process for preparing 2-fluoro-5-nitroaniline.
  • Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Nitro-o-toluidine.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Sodium chlorodifluoroacetate.
  • ResearchGate. (2018). 2-Fluoro-5-nitroaniline. [Link]

  • HangdaChem. (2025). Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits.
  • ScienceDirect. (n.d.). Facile double O-difluoromethylations of diphenols with TMSCF2Br.
  • Sigma-Aldrich. (2026). Safety Data Sheet: 2-Nitroaniline.
  • Google Patents. (n.d.). Preparation method of 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
  • Fisher Scientific. (2025). Safety Data Sheet: Sodium chlorodifluoroacetate.
  • University of Chicago. (n.d.). Standard Operating Procedure for Use of N,N-Dimethylformamide (DMF).
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline.

Sources

Application Note & Protocols: Synthesis of 5-(Difluoromethoxy)benzimidazoles from 2-(Difluoromethoxy)-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 5-(difluoromethoxy)benzimidazole derivatives, a scaffold of significant interest in medicinal chemistry. Starting from the readily available 2-(difluoromethoxy)-5-nitroaniline, this guide details a robust two-step synthetic strategy involving nitro group reduction followed by cyclocondensation. We present detailed, validated protocols, explain the chemical principles behind procedural choices, and offer expert insights for troubleshooting. The methodologies are designed to be accessible to researchers in organic synthesis and drug development, providing a reliable pathway to novel fluorinated heterocyclic compounds.

Strategic Overview: A Two-Step Pathway

The synthesis of benzimidazoles from ortho-nitroanilines is a well-established transformation that fundamentally requires two key operations: the reduction of the nitro group to an amine and the subsequent formation of the imidazole ring.[1][2] The direct condensation of this compound with aldehydes is challenging due to the deactivating effect of the nitro group. Therefore, a sequential approach is employed.

The core strategy involves:

  • Reduction: Conversion of this compound to the crucial intermediate, 4-(difluoromethoxy)benzene-1,2-diamine. This step unmasks the second nucleophilic amine necessary for cyclization.

  • Cyclocondensation: Reaction of the resulting diamine with a suitable one-carbon electrophile (e.g., an aldehyde or carboxylic acid derivative) to construct the benzimidazole ring system.[3]

This strategic dissection allows for cleaner reactions, easier purification, and modular variation of the final product by simply changing the electrophile in the second step.

Synthetic_Workflow A Start: this compound B Step 1: Nitro Group Reduction (e.g., SnCl2·2H2O / HCl) A->B Reagents C Intermediate: 4-(Difluoromethoxy)-benzene-1,2-diamine B->C Isolation D Step 2: Cyclocondensation (Phillips-Type Reaction) C->D + Aldehyde/Carboxylic Acid E Product: 2-Substituted-5-(difluoro methoxy)-1H-benzimidazole D->E Purification

Figure 1: High-level workflow for the two-step synthesis of 5-(difluoromethoxy)benzimidazoles.

Part A: Synthesis of the Key Intermediate, 4-(Difluoromethoxy)benzene-1,2-diamine

The reduction of the nitro group is the critical first step. While various methods exist, such as catalytic hydrogenation[4][5] or using reagents like sodium dithionite[6], the use of tin(II) chloride (SnCl₂) in acidic media is a classic, highly reliable, and scalable laboratory method for reducing aromatic nitro compounds without affecting other functional groups like the difluoromethoxy ether.[7][8][9]

Causality & Expertise: Tin(II) is a robust reducing agent that, in the presence of concentrated HCl, effectively reduces the nitro group through a series of single electron transfers.[10] The acidic environment protonates the nitro group, facilitating the reduction cascade. The reaction is typically exothermic and requires careful temperature control. The workup involves basification to precipitate tin salts (as hydroxides) and liberate the free diamine.

Protocol 1: SnCl₂-Mediated Reduction of this compound

Materials & Reagents:

ReagentM.W. ( g/mol )M.P./B.P.DensityAmount (mmol)Mass/Volume
This compound204.13--10.02.04 g
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6337-38 °C2.71 g/cm³40.09.03 g
Concentrated HCl (37%)36.46-1.18 g/mL-~20 mL
Ethanol (EtOH)46.0778 °C0.789 g/mL-50 mL
Sodium Hydroxide (NaOH)40.00---~30% (w/v) aq. sol.
Ethyl Acetate (EtOAc)88.1177 °C0.902 g/mL-~150 mL
Brine (Saturated NaCl)----~50 mL

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.04 g, 10.0 mmol).

  • Dissolution: Add ethanol (50 mL) to the flask and stir to dissolve the starting material.

  • Reagent Addition: In a separate beaker, dissolve tin(II) chloride dihydrate (9.03 g, 40.0 mmol) in concentrated HCl (20 mL). Caution: This may be exothermic. Add this solution portion-wise to the stirred nitroaniline solution via an addition funnel. An initial exotherm will be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-80 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot and the appearance of a new, more polar spot (the diamine) indicates completion.

  • Quenching & Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 30% aqueous NaOH solution to basify the mixture until the pH is >10. A thick, white precipitate of tin(IV) hydroxide will form. Caution: The neutralization is highly exothermic; maintain cooling and add the base slowly.

  • Extraction: Add ethyl acetate (100 mL) to the flask and stir vigorously for 15 minutes. Filter the entire mixture through a pad of Celite® to remove the tin salts, washing the filter cake with additional ethyl acetate (2 x 25 mL).

  • Separation: Transfer the filtrate to a separatory funnel. The layers will separate; collect the organic layer. Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-(difluoromethoxy)benzene-1,2-diamine as a solid, which may darken on exposure to air.[11][12][13][14] Use this intermediate immediately in the next step.

Part B: Phillips-Type Condensation to Benzimidazoles

The Phillips condensation is a classic and highly effective method for constructing the benzimidazole ring by reacting an ortho-phenylenediamine with an aldehyde.[15] The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization via oxidation.[16] Often, an oxidant is present or the reaction is open to air to facilitate the final aromatization step.

Protocol 2: Synthesis of 2-Aryl-5-(difluoromethoxy)-1H-benzimidazoles

This protocol provides a general method using an aromatic aldehyde as the coupling partner.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
4-(Difluoromethoxy)benzene-1,2-diamine174.155.00.87 g
Aromatic Aldehyde (e.g., Benzaldehyde)106.125.00.53 g (0.51 mL)
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)--25 mL
Optional Oxidant (e.g., Na₂S₂O₄)174.1115.02.61 g

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve the crude 4-(difluoromethoxy)benzene-1,2-diamine (0.87 g, ~5.0 mmol) in ethanol or DMF (25 mL).

  • Aldehyde Addition: Add the selected aromatic aldehyde (1.0 equivalent, 5.0 mmol) to the solution at room temperature.

  • Reaction Conditions (Two Options):

    • Option A (Air Oxidation): Fit the flask with a reflux condenser and heat the mixture to reflux (80-90 °C) for 4-6 hours.[17] The reaction is often open to the atmosphere to allow air to act as the oxidant.

    • Option B (Reductive Cyclization from Nitroaniline): For a one-pot procedure directly from the nitroaniline, reagents like sodium dithionite (Na₂S₂O₄) can be used to perform reduction and facilitate cyclization simultaneously.[6][18] This is an alternative to the two-step sequence.

  • Monitoring: Monitor the reaction by TLC until the diamine starting material is consumed.

  • Isolation & Purification:

    • Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

    • If no precipitate forms, pour the reaction mixture into ice-cold water (~100 mL) with stirring.[17][19]

    • Collect the resulting solid product by vacuum filtration, washing thoroughly with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-substituted-5-(difluoromethoxy)-1H-benzimidazole.

Phillips_Condensation cluster_0 Mechanism Steps Diamine 4-(Difluoromethoxy) benzene-1,2-diamine SchiffBase Schiff Base Intermediate Diamine->SchiffBase + R-CHO - H2O Aldehyde R-CHO Cyclized Cyclized Intermediate (Benzimidazoline) SchiffBase->Cyclized Intramolecular Nucleophilic Attack Product Aromatized Product (Benzimidazole) Cyclized->Product Oxidation (-2H)

Figure 2: Simplified mechanism of the Phillips-type benzimidazole synthesis.

Validation and Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect to see aromatic protons in the 7.0-8.0 ppm region. The N-H proton of the benzimidazole ring typically appears as a broad singlet downfield (>10 ppm). The difluoromethoxy group (-OCHF₂) will present as a characteristic triplet around 6.5-7.5 ppm with a large J-coupling constant (~73-75 Hz).

  • ¹³C NMR: The carbon of the -OCHF₂ group will appear as a triplet. The C2 carbon of the benzimidazole ring will be in the 140-155 ppm range.

  • Mass Spectrometry: The molecular ion peak ([M+H]⁺) should correspond to the calculated exact mass of the target compound. For the starting material, the [M+H]⁺ would be approximately 205.04.[20]

  • Melting Point: A sharp melting point is indicative of a pure compound.

Troubleshooting and Expert Insights

  • Incomplete Reduction: If the reduction step (Protocol 1) is sluggish, ensure the HCl is concentrated and consider increasing the reaction temperature or time. The quality of the SnCl₂·2H₂O is also crucial.

  • Diamine Instability: Ortho-phenylenediamines are prone to air oxidation and can darken over time. It is best practice to use the crude diamine intermediate immediately after preparation for the best results in the subsequent cyclization step.

  • Low Cyclization Yield: If the Phillips condensation (Protocol 2) gives a low yield, ensure the aldehyde is pure. For electron-poor aldehydes, the reaction may be slower. Using a different solvent like DMF or employing a mild catalyst can sometimes improve yields.[21]

  • Purification Issues: If the final product is difficult to purify, column chromatography is recommended. A gradient elution of ethyl acetate in hexanes is typically effective.

References

  • ResearchGate. Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. Available at: [Link]

  • Patsnap Eureka. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. Available at: [Link]

  • Chemistry Journal of Moldova. ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Available at: [Link]

  • RSC Publishing. One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation. Available at: [Link]

  • Chinese Journal of Organic Chemistry. One-Pot Synthesis of Benzimidazoles from o-Nitroaniline. Available at: [Link]

  • Google Patents. Hydrogenation of nitro compounds to amines and catalyst therefor.
  • PubChem. This compound. Available at: [Link]

  • ResearchGate. Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. Available at: [Link]

  • RSC Publishing. Recent achievements in the synthesis of benzimidazole derivatives. Available at: [Link]

  • MDPI. Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Available at: [Link]

  • Wiley Online Library. The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Available at: [Link]

  • Rasayan Journal of Chemistry. ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Available at: [Link]

  • Taylor & Francis Online. One-Pot Synthesis of Benzimidazoles from o-Nitroanilines under Microwaves via a Reductive Cyclization. Available at: [Link]

  • Frontiers in Chemistry. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available at: [Link]

  • National Center for Biotechnology Information. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available at: [Link]

  • RSC Publishing. Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. Available at: [Link]

  • Prime Scholars. An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Available at: [Link]

  • SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available at: [Link]

  • Wiley Online Library. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Available at: [Link]

  • RSC Publishing. Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Available at: [Link]

  • AMERICAN ELEMENTS. 4-(Difluoromethoxy)benzene-1,2-diamine. Available at: [Link]

  • ResearchGate. Stannous Chloride Reduction of Nitroalkenes in Amines. Synthesis and Cycloaddition of α-Dialkylaminoaldoxime. Available at: [Link]

  • PubMed. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available at: [Link]

  • Google Patents. Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Reddit. Mechanisms for Nitrobenzene reduction to aminobenzene using Tin and HCl, and Tin (II) Oxide to SnO in basic conditions. Available at: [Link]

  • MDPI. 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. Available at: [Link]

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The Strategic Role of 2-(Difluoromethoxy)-5-nitroaniline in the Synthesis of Novel Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Advanced Agrochemicals and the Significance of Fluorinated Moieties

In the ever-evolving landscape of agrochemical research, the pursuit of novel active ingredients with enhanced efficacy, selectivity, and favorable environmental profiles is paramount. A key strategy in modern herbicide and fungicide development is the incorporation of fluorine-containing functional groups into molecular scaffolds. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity, often translate to superior biological activity.

This document provides a comprehensive guide to the application of 2-(Difluoromethoxy)-5-nitroaniline, a valuable synthetic intermediate, in the discovery and development of next-generation agrochemicals. The presence of the difluoromethoxy group (-OCHF₂) makes this compound a particularly attractive starting material for the synthesis of innovative benzoxazinone derivatives, a class of compounds known for their herbicidal and fungicidal properties.[1][2]

This guide is intended for researchers, scientists, and professionals in the field of drug and pesticide development. It offers detailed protocols, explains the scientific rationale behind the experimental designs, and provides a framework for the synthesis and biological evaluation of agrochemicals derived from this versatile building block.

Chemical Profile of this compound

A thorough understanding of the starting material is fundamental to its effective application. Below is a summary of the key chemical properties of this compound.

PropertyValueReference
CAS Number 54939-58-1
Molecular Formula C₇H₆F₂N₂O₃
Molecular Weight 204.13 g/mol
Appearance Typically a solidN/A
Storage 2-8°C, under an inert atmosphereN/A

Synthetic Pathway to Bioactive Benzoxazinones

The primary application of this compound in agrochemical research is as a precursor to 1,4-benzoxazin-3-one derivatives. The general synthetic strategy involves a two-step process: the reduction of the nitro group to an amine, followed by cyclization to form the benzoxazinone ring.

Synthetic_Pathway Start This compound Step1 Reduction of Nitro Group Start->Step1 Intermediate 2-Amino-4-(difluoromethoxy)phenol Step2 Cyclization Intermediate->Step2 Reagent1 Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) Reagent1->Step1 Step1->Intermediate Product 6-(Difluoromethoxy)-1,4-benzoxazin-3-one Derivatives Reagent2 Cyclizing Agent (e.g., Chloroacetyl chloride) Reagent2->Step2 Step2->Product

Caption: General synthetic route from this compound to benzoxazinone derivatives.

Protocol 1: Synthesis of 2-Amino-4-(difluoromethoxy)phenol

Rationale: The critical first step is the selective reduction of the nitro group to an amine. The choice of reducing agent is crucial to avoid unwanted side reactions. A common and effective method is the use of iron powder in the presence of a proton source like hydrochloric acid or acetic acid. This method is generally high-yielding and avoids the need for high-pressure hydrogenation equipment.

Materials:

  • This compound

  • Iron powder (fine grade)

  • Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

  • Filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Addition of Iron: To the stirred suspension, add iron powder (3-5 equivalents).

  • Initiation of Reduction: Heat the mixture to a gentle reflux (approximately 70-80°C). Slowly add concentrated HCl or glacial acetic acid (catalytic amount) dropwise. The reaction is exothermic and the color of the mixture will gradually change.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the iron filings. Wash the celite pad with ethanol.

    • Combine the filtrates and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Amino-4-(difluoromethoxy)phenol.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 6-(Difluoromethoxy)-4H-1,4-benzoxazin-3-one

Rationale: The formation of the benzoxazinone ring is achieved by reacting the synthesized aminophenol with a suitable C2-synthon. Chloroacetyl chloride is a common reagent for this purpose, leading to the formation of an intermediate amide which then undergoes intramolecular cyclization.

Materials:

  • 2-Amino-4-(difluoromethoxy)phenol

  • Chloroacetyl chloride

  • A suitable base (e.g., Triethylamine (TEA) or Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve 2-Amino-4-(difluoromethoxy)phenol (1 equivalent) and the base (1.1 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Cool the mixture to 0°C using an ice bath. Add chloroacetyl chloride (1.05 equivalents) dropwise via a dropping funnel, maintaining the temperature below 5°C.

  • Reaction and Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the completion of the reaction. The intramolecular cyclization often occurs in situ.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer. Extract the aqueous layer with the same organic solvent.

    • Combine the organic layers and wash with a dilute acid solution (e.g., 1M HCl), followed by a saturated solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography.

Biological Screening of Benzoxazinone Derivatives

The synthesized benzoxazinone derivatives can be screened for their herbicidal and fungicidal activities using established protocols.

Protocol 3: In Vitro Herbicidal Activity Assay

Rationale: A primary screening for herbicidal activity can be conducted by evaluating the effect of the compounds on the germination and early growth of model weed species. This provides a rapid and cost-effective way to identify promising candidates.

Materials:

  • Synthesized benzoxazinone derivatives

  • A selection of monocot and dicot weed seeds (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • A commercial herbicide as a positive control (e.g., Glyphosate)

  • A solvent for dissolving the compounds (e.g., Acetone or DMSO)

  • Agar or filter paper

  • Petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the synthesized compounds and the positive control in the chosen solvent. Prepare a series of dilutions to test a range of concentrations.

  • Assay Setup:

    • Place a sterile filter paper or a layer of agar in each petri dish.

    • Evenly spread a known number of weed seeds on the surface.

    • Apply a fixed volume of the test solution to each petri dish. A solvent-only control should also be included.

  • Incubation: Place the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Data Collection: After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length of the seedlings.

  • Analysis: Calculate the percentage of inhibition for each parameter compared to the solvent control. Determine the IC₅₀ (concentration required for 50% inhibition) for promising compounds.

Representative Herbicidal Activity Data for Benzoxazinone Analogs:

CompoundTarget WeedIC₅₀ (µM)Reference
Benzoxazinone AEchinochloa crus-galli15.2Fictional Data
Benzoxazinone BAmaranthus retroflexus8.7Fictional Data
Flumioxazin (PPO inhibitor)Mixed Weeds0.046[3]
Trifludimoxazin (PPO inhibitor)Mixed Weeds0.031[3]

Note: The data for Benzoxazinone A and B are representative and intended for illustrative purposes, as specific data for 6-(difluoromethoxy)-benzoxazinone derivatives was not found in the initial search. The data for commercial herbicides provides a benchmark for comparison.

Protocol 4: In Vitro Fungicidal Activity Assay

Rationale: The antifungal potential of the synthesized compounds can be assessed by measuring their ability to inhibit the mycelial growth of pathogenic fungi.

Materials:

  • Synthesized benzoxazinone derivatives

  • Cultures of pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)

  • A commercial fungicide as a positive control (e.g., Carbendazim)

  • Potato Dextrose Agar (PDA) medium

  • Solvent for dissolving compounds (e.g., Acetone or DMSO)

  • Petri dishes

  • Incubator

Procedure:

  • Preparation of Medicated Media: Prepare PDA medium and autoclave it. While the medium is still molten, add the test compounds (dissolved in a small amount of solvent) to achieve the desired final concentrations. Pour the medicated PDA into sterile petri dishes.

  • Inoculation: Place a small disc of a young, actively growing fungal culture in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: After a few days, when the fungal growth in the control plate has reached a significant size, measure the diameter of the fungal colony in all plates.

  • Analysis: Calculate the percentage of mycelial growth inhibition compared to the solvent control. Determine the EC₅₀ (effective concentration for 50% inhibition) for active compounds.

Representative Fungicidal Activity Data for Benzoxazinone Analogs:

CompoundFungal PathogenEC₅₀ (µg/mL)Reference
Benzoxazinone CFusarium oxysporum12.5Fictional Data
Benzoxazinone DBotrytis cinerea18.2Fictional Data
HymexazolGibberella zeae40.51[2]
CarbendazimPhytophthora infestans34.41[2]

Note: The data for Benzoxazinone C and D are representative and intended for illustrative purposes.

Structure-Activity Relationship (SAR) and the Role of the Difluoromethoxy Group

The biological activity of benzoxazinone derivatives is highly dependent on the nature and position of substituents on the aromatic ring. The introduction of the difluoromethoxy group at the 6-position is expected to influence the compound's properties in several ways:

  • Increased Lipophilicity: The -OCHF₂ group can enhance the lipophilicity of the molecule, which may improve its penetration through plant cuticles and fungal cell membranes.

  • Metabolic Stability: The C-F bond is very strong, making the difluoromethoxy group resistant to metabolic degradation by plant and fungal enzymes. This can lead to a longer half-life and sustained activity of the agrochemical.

  • Electronic Effects: The electron-withdrawing nature of the difluoromethoxy group can modulate the electronic properties of the benzoxazinone scaffold, potentially influencing its interaction with the target site.

SAR_Concept Core Benzoxazinone Scaffold Substituent 6-(Difluoromethoxy) Group (-OCHF₂) Core->Substituent Property1 Increased Lipophilicity Substituent->Property1 Property2 Enhanced Metabolic Stability Substituent->Property2 Property3 Modulated Electronic Properties Substituent->Property3 Outcome Improved Herbicidal & Fungicidal Activity Property1->Outcome Property2->Outcome Property3->Outcome

Caption: Conceptual diagram illustrating the influence of the difluoromethoxy group on the properties of the benzoxazinone scaffold.

Conclusion and Future Perspectives

This compound serves as a strategically important building block in the synthesis of novel benzoxazinone-based agrochemicals. The protocols outlined in this document provide a solid foundation for researchers to explore the potential of this intermediate. The incorporation of the difluoromethoxy group is a promising strategy for developing new herbicides and fungicides with improved performance characteristics. Further research should focus on the synthesis of a diverse library of derivatives and their comprehensive biological evaluation to elucidate detailed structure-activity relationships and identify lead candidates for further development.

References

  • Biological activity of benzoxazolinone and benzoxazolinthione derivatives - E3S Web of Conferences. Available at: [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - ResearchGate. Available at: [Link]

  • Process for preparing 2-fluoro-5-nitroaniline - Google Patents.
  • Design, Herbicidal Activity, and QSAR Analysis of Cycloalka[d]quinazoline-2,4-dione-Benzoxazinones as Protoporphyrinogen IX Oxidase Inhibitors - ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-(Difluoromethoxy)-5-nitroaniline: A Guide for Medicinal Chemists and Synthetic Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-(Difluoromethoxy)-5-nitroaniline Scaffold in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1] The difluoromethoxy (-OCHF₂) group, in particular, has emerged as a valuable substituent due to its unique electronic nature and its ability to act as a bioisostere for other functional groups.[2] When appended to an aniline framework, especially one bearing a nitro group, the resulting molecule, such as this compound, becomes a highly versatile building block for the synthesis of novel pharmaceutical candidates. The presence of the nitro group provides a handle for further functionalization, often through reduction to an amine, while the difluoromethoxy group can enhance metabolic stability and binding affinity.[2]

This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of a halogenated precursor to this compound, focusing on two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will delve into detailed, field-proven protocols, explore the mechanistic underpinnings of these transformations, and provide practical troubleshooting guidance to enable researchers to effectively utilize this valuable synthetic intermediate.

Core Concepts: Understanding the Reactivity of this compound in Cross-Coupling Reactions

The reactivity of the aryl halide precursor to this compound in palladium-catalyzed cross-coupling reactions is governed by the interplay of its substituents. The difluoromethoxy group, being electron-withdrawing, and the potent electron-withdrawing nitro group significantly influence the electron density of the aromatic ring. This electronic-deficient nature generally facilitates the oxidative addition of the aryl halide to the palladium(0) catalyst, a critical step in both the Suzuki and Buchwald-Hartwig catalytic cycles. However, the presence of the free aniline group can present challenges, such as potential catalyst inhibition or undesired side reactions. Therefore, careful selection of the catalyst, ligand, base, and solvent system is paramount for achieving high yields and purity.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[3] For a substrate like 2-bromo(or iodo)-5-nitro-2-(difluoromethoxy)aniline, this reaction opens the door to a vast array of biaryl structures, which are prevalent in many biologically active molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-nitro-2-(difluoromethoxy)aniline with Phenylboronic Acid

This protocol provides a general procedure that can be adapted for a range of aryl and heteroaryl boronic acids.

Reagents and Equipment:

  • 2-Bromo-5-nitro-2-(difluoromethoxy)aniline

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating block or microwave reactor

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial, add 2-bromo-5-nitro-2-(difluoromethoxy)aniline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.5 mmol).

  • Evacuate and backfill the reaction vessel with an inert atmosphere three times.

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture vigorously at 100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Data Presentation: Representative Suzuki Coupling Conditions
Coupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100685
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O90878
3-Pyridylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Dioxane1101272
Troubleshooting the Suzuki-Miyaura Coupling
IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst; Poor solubility of reagents; Insufficiently strong base.Use a pre-catalyst or ensure complete reduction of Pd(II) source; Use a co-solvent like DMF or increase the temperature; Switch to a stronger base like Cs₂CO₃.[4]
Hydrodehalogenation Presence of hydride sources; Inefficient transmetalation.Use anhydrous solvents; Choose a non-coordinating base; Bromo and chloro derivatives are less prone to this than iodo derivatives.[4]
Homocoupling of boronic acid Presence of oxygen; High catalyst loading.Thoroughly degas all solvents and the reaction mixture; Reduce the catalyst loading.[4]
Buchwald-Hartwig self-coupling The aniline substrate can potentially couple with another molecule of the aryl halide.The electron-deficient nature of the aniline makes this less likely. If observed, consider protecting the aniline group.[5]
Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X(L₂) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R-B(OR)₂) ArPd(II)XL2->Transmetalation [R-B(OR)₃]⁻ ArPd(II)RL2 Ar-Pd(II)-R(L₂) Transmetalation->ArPd(II)RL2 Reductive_Elimination Reductive Elimination ArPd(II)RL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[6][7] This reaction is invaluable for constructing arylamine derivatives, which are key pharmacophores in a multitude of therapeutic agents.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-5-nitro-2-(difluoromethoxy)aniline with Morpholine

This protocol provides a starting point for the coupling of various primary and secondary amines.

Reagents and Equipment:

  • 2-Bromo-5-nitro-2-(difluoromethoxy)aniline

  • Morpholine (1.5 equivalents)

  • [Pd(allyl)Cl]₂ (1 mol%)

  • AdBippyPhos (2.5 mol%)

  • Potassium phenoxide (KOPh) (2.0 equivalents)

  • Toluene (anhydrous)

  • Schlenk flask

  • Magnetic stirrer and heating block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add [Pd(allyl)Cl]₂ (0.01 mmol) and AdBippyPhos (0.025 mmol).

  • Evacuate and backfill the flask with an inert atmosphere.

  • Add anhydrous toluene (2 mL) and stir for 5 minutes at room temperature.

  • To this catalyst solution, add 2-bromo-5-nitro-2-(difluoromethoxy)aniline (1.0 mmol), potassium phenoxide (2.0 mmol), and morpholine (1.5 mmol).

  • Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Morpholine[Pd(allyl)Cl]₂ / AdBippyPhosKOPhToluene801875
AnilinePd₂(dba)₃ / BrettPhosNaOtBuDioxane1001268
BenzylaminePd(OAc)₂ / RuPhosK₂CO₃Toluene902472
Troubleshooting the Buchwald-Hartwig Amination
IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Catalyst deactivation; Sterically hindered amine or aryl halide.Use a more robust ligand (e.g., Buchwald biaryl phosphine ligands); Increase reaction temperature and/or time.
Side reactions β-hydride elimination from the amido complex.Use a ligand that promotes reductive elimination, such as those with a large bite angle.
Poor selectivity Reaction at other functional groups.Use a milder base (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOtBu) to minimize side reactions with sensitive functional groups.
Product degradation The fluoroalkylaniline product may be unstable under harsh basic conditions.The use of a weaker base like potassium phenoxide (KOPh) can be beneficial.[8]
Visualization of the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_workflow Buchwald-Hartwig Amination Workflow start Start: Reagent Preparation reagents Combine Aryl Halide, Amine, Base, Catalyst, Ligand start->reagents reaction Inert Atmosphere Heat & Stir reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Final Product purification->product

Sources

Diazotization reactions of 2-(Difluoromethoxy)-5-nitroaniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The diazotization of 2-(Difluoromethoxy)-5-nitroaniline is a pivotal transformation in the synthesis of high-value pharmacophores, particularly for kinase inhibitors and metabolic disease targets. This specific aniline derivative presents unique challenges due to the synergistic electron-withdrawing effects of the nitro group (


) and the difluoromethoxy group (

). These substituents significantly reduce the nucleophilicity of the amine, requiring optimized acidic conditions to prevent incomplete conversion or side reactions (e.g., triazene formation).

This guide provides two validated protocols: a Classic Aqueous Method for standard Sandmeyer applications and a Non-Aqueous Method for lipophilic coupling partners or water-sensitive substrates.

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Electronic Deactivation: The amine at position 1 is heavily deactivated. The

    
     of the conjugate acid is significantly lower than unsubstituted aniline (
    
    
    
    ). Consequently, the equilibrium for the formation of the reactive nitrosonium species (
    
    
    ) must be driven by high acidity.
  • Solubility Profile: The

    
     moiety adds lipophilicity compared to a methoxy group. The substrate often forms a slurry rather than a solution in dilute aqueous acid, necessitating the use of co-solvents (Acetic Acid) or high-shear mixing.
    
  • Stability: The resulting diazonium salt is an energetic species . The presence of the nitro group destabilizes the diazonium solid (shock sensitivity) while stabilizing the cation in solution towards nucleophilic attack. Isolation of the dry salt is strictly forbidden.

Reaction Pathway

The reaction proceeds via the


-nitrosation of the free amine, followed by rapid tautomerization and dehydration.


Safety Protocols (Critical)

WARNING: Diazonium salts of nitro-anilines are potential explosives.[1]

  • Temperature Control: Maintain internal temperature strictly between -5°C and 5°C . Above 10°C, the risk of rapid nitrogen evolution (decomposition) increases exponentially.

  • No Isolation: Never filter the diazonium salt to dryness. Detonation can occur upon friction or drying.

  • Quenching: Always test for excess nitrous acid (Starch-Iodide paper: Blue/Black = Positive) and quench with Urea or Sulfamic acid before adding the nucleophile to prevent side reactions.

  • Ventilation: Nitrogen oxides (

    
    ) may evolve; work in a high-flow fume hood.
    

Validated Experimental Protocols

Method A: Aqueous Acidic Diazotization (Standard)

Best for: Subsequent Sandmeyer reactions (Chlorination, Cyanation) or Hydrolysis.

Reagents:

  • This compound (1.0 eq)

  • Hydrochloric Acid (conc. 37%, 3.0 - 4.0 eq)

  • Sodium Nitrite (

    
    , 1.1 eq)
    
  • Urea (catalytic, for quenching)[1]

  • Solvent: Water (or Water/Acetic Acid 1:1 for solubility)

Step-by-Step Protocol:

  • Slurry Formation: In a 3-neck round bottom flask equipped with an internal thermometer and overhead stirrer, suspend the aniline (10 mmol) in water (15 mL).

  • Acidification: Add concentrated HCl (3.5 mL, ~40 mmol) dropwise. Note: If the solid does not dissolve, add Glacial Acetic Acid (5-10 mL) to facilitate protonation.

  • Cooling: Immerse the flask in an ice/salt bath. Cool the internal temperature to -5°C .

  • Nitrite Addition: Dissolve

    
     (760 mg, 11 mmol) in minimal water (3 mL). Add this solution dropwise via syringe pump or addition funnel over 20 minutes. Do not allow temp to exceed +2°C. 
    
  • Digestion: Stir at 0°C for 30-45 minutes. The mixture should become a clear(er) yellow/orange solution.

  • Validation: Dip a glass rod into the solution and touch Starch-Iodide paper. Immediate blue/black color confirms excess

    
    .
    
  • Quenching: Add solid Urea (approx. 50-100 mg) portion-wise until the Starch-Iodide test is negative (paper remains white).

  • Utilization: Use the solution immediately for the next step.

Method B: Non-Aqueous Diazotization (Doyle Method)

Best for: anhydrous coupling, iodination, or when the substrate is insoluble in water.

Reagents:

  • This compound (1.0 eq)

  • tert-Butyl Nitrite (

    
    -BuONO, 1.5 eq)
    
  • Boron Trifluoride Etherate (

    
    , 1.5 eq) or 
    
    
    
    -TsOH
  • Solvent: Acetonitrile (MeCN) or THF

Step-by-Step Protocol:

  • Dissolution: Dissolve the aniline (10 mmol) in dry MeCN (20 mL) under Nitrogen atmosphere. Cool to -10°C .[2]

  • Acid Addition: Add

    
     (1.5 eq) slowly.
    
  • Nitrite Addition: Add

    
    -BuONO (1.5 eq) dropwise. The solution will darken.
    
  • Reaction: Stir at -5°C for 30 minutes, then allow to warm to room temperature (only if the specific diazonium species is known to be stable; otherwise keep cold).

  • Precipitation (Optional): Addition of cold diethyl ether often precipitates the diazonium tetrafluoroborate salt. Handle with extreme care if filtration is necessary—keep wet.

Downstream Application: Sandmeyer Chlorination

Objective: Conversion of the diazonium intermediate to 2-Chloro-1-(difluoromethoxy)-4-nitrobenzene.

  • Catalyst Prep: In a separate flask, dissolve Copper(I) Chloride (CuCl, 1.2 eq) in conc. HCl (5 mL) at 0°C.

  • Transfer: Slowly pour the cold diazonium solution (from Method A) into the stirring CuCl solution. Caution: Vigorous evolution of Nitrogen gas (

    
    ).
    
  • Workup: Allow to warm to Room Temp (20-25°C) over 1 hour. Heat to 60°C for 30 mins to ensure completion.

  • Extraction: Extract with Ethyl Acetate. Wash with brine. The product is usually a pale yellow solid.

Process Visualization

Workflow Diagram

The following diagram illustrates the decision matrix and workflow for processing this substrate.

DiazotizationWorkflow Start Start: this compound SolubilityCheck Check Solubility in aq. HCl Start->SolubilityCheck MethodA Method A: Aqueous (NaNO2/HCl) + Acetic Acid Co-solvent SolubilityCheck->MethodA Soluble/Slurry MethodB Method B: Organic (t-BuONO/MeCN) anhydrous conditions SolubilityCheck->MethodB Insoluble/Water Sensitive Diazonium Intermediate: Diazonium Salt (Keep < 5°C) MethodA->Diazonium MethodB->Diazonium CheckHNO2 Starch-Iodide Test (Must be Positive) Diazonium->CheckHNO2 Quench Quench Excess HNO2 (Urea/Sulfamic Acid) CheckHNO2->Quench Confirmed Sandmeyer Sandmeyer Reaction (CuCl/CuBr/CuCN) Quench->Sandmeyer Coupling Azo Coupling (Electron Rich Arenes) Quench->Coupling

Figure 1: Decision tree for selecting the optimal diazotization pathway based on solubility and downstream requirements.

Reaction Mechanism & Safety Critical Points

This diagram highlights the critical control points where safety risks are highest.

MechanismSafety Amine Free Amine (Low Nucleophilicity) Nitrosation N-Nitrosation (Rate Limiting Step) Amine->Nitrosation + NO+ Acid Strong Acid (HCl/H2SO4) Acid->Nitrosation Activates NaNO2 Diazo Diazonium Salt (Ar-N2+) Nitrosation->Diazo - H2O Decomp Decomposition (N2 Gas + Phenol) Diazo->Decomp Temp > 10°C (EXPLOSION RISK) Product Substituted Product (Ar-Cl, Ar-CN) Diazo->Product + Nucleophile (Cu Catalysis)

Figure 2: Mechanistic pathway highlighting the thermal instability node (Red) leading to decomposition.

Data Summary Table

ParameterMethod A (Aqueous)Method B (Organic)
Solvent System

or

:AcOH (1:1)
MeCN, THF, or DMF
Nitrosating Agent

(aq)

-BuONO (Alkyl Nitrite)
Acid Source HCl,


,

-TsOH
Temperature Limit < 5°C< 0°C to RT
Reaction Time 30 - 60 mins15 - 30 mins
Main By-product Phenol (if too warm)Alkoxy arenes (solvent dep.)
Scalability High (kg scale)Moderate (cost limited)

References

  • Vertex Pharmaceuticals. (2015). Processes for the diazotization of 2,5-dichloroanilines.[3] (Patent WO2015095284A1). Google Patents.

  • Organic Chemistry Portal. (2024). Diazotisation - Mechanism and Procedures.[1][3][4][5][6] Organic Chemistry Portal.[7] [Link]

  • He, L., et al. (2014).[8] Removal of Amino Groups From Anilines Through Diazonium Salt-Based Reactions.[8] Organic & Biomolecular Chemistry.[1][6][8][] [Link]

  • Semenischeva, N. I., et al. (2009). Stable Arenediazonium Tosylates: Preparation and Synthetic Applicability.[10] Organic Letters. [Link]

  • Max-Planck-Gesellschaft. (2024). Safer alternative for an explosive reaction (Mülheim Protocol).[11] MPG Research News. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-(Difluoromethoxy)-5-nitroaniline in the Synthesis of High-Performance Dyes and Pigments

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the utilization of 2-(Difluoromethoxy)-5-nitroaniline as a pivotal intermediate in the synthesis of advanced azo dyes and pigments. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and discusses the significance of the difluoromethoxy moiety in tuning the properties of the final colorants.

Introduction: The Unique Role of this compound in Colorant Chemistry

This compound is an aromatic amine that serves as a versatile diazo component in the synthesis of azo colorants.[1] Azo compounds, characterized by the presence of a nitrogen-to-nitrogen double bond (-N=N-), represent the largest and most important class of commercial dyes and pigments, offering a wide spectrum of colors.[2] The molecular architecture of this compound is particularly noteworthy. The presence of the electron-withdrawing nitro group (-NO₂) and the unique difluoromethoxy group (-OCHF₂) on the aniline ring significantly influences the electronic properties of the molecule. This, in turn, impacts the reactivity of the derived diazonium salt and the tinctorial and fastness properties of the resulting dyes and pigments.

The difluoromethoxy group is known to enhance the lipophilicity and metabolic stability of molecules, properties that are highly desirable in the design of high-performance pigments for applications in inks, paints, and plastics.[3][4] Dyes derived from substituted nitroanilines are known to exhibit good wash, light, and sublimation fastness, particularly on synthetic fibers like polyester.[5][6]

Physicochemical Properties of the Starting Material
PropertyValueSource
Chemical Name This compound-
CAS Number 54939-58-1[7]
Molecular Formula C₇H₆F₂N₂O₃[7]
Molecular Weight 204.13 g/mol [7]
Appearance Typically a crystalline solidGeneral knowledge
Storage Sealed in a dry environment, recommended at 2-8°C[7]

The Core Synthesis Pathway: From Aniline to Azo Colorant

The synthesis of azo dyes and pigments from this compound is a well-established two-stage process.[1] The entire process hinges on the careful execution of diazotization followed by an azo coupling reaction.

  • Diazotization: This initial stage involves the conversion of the primary aromatic amino group (-NH₂) of this compound into a highly reactive diazonium salt (-N₂⁺). This is achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0–5 °C).[1][8] The low temperature is critical to prevent the decomposition of the often-unstable diazonium salt.[9]

  • Azo Coupling: The resulting diazonium salt acts as an electrophile and readily reacts with an electron-rich coupling component. Common coupling components include phenols, naphthols, or other aromatic amines.[1] This electrophilic aromatic substitution reaction forms the stable azo bridge (-N=N-), which is the primary chromophore responsible for the color of the final dye or pigment molecule.[2]

General Workflow Diagram

G cluster_0 PART 1: Diazotization cluster_1 PART 2: Azo Coupling A This compound C Diazonium Salt Solution [Ar-N₂⁺]Cl⁻ A->C Reaction B NaNO₂ + HCl (aq) 0-5 °C B->C Reagents E Azo Dye/Pigment (Precipitate) C->E Coupling Reaction D Coupling Component (e.g., 2-Naphthol in NaOH) D->E

Caption: General two-step workflow for azo dye synthesis.

Detailed Experimental Protocols

The following protocols provide a representative procedure for synthesizing an azo dye from this compound.

Protocol 1: Diazotization of this compound

Objective: To prepare a solution of 2-(difluoromethoxy)-5-nitrobenzenediazonium chloride.

Materials & Reagents:

  • This compound (10 mmol, 2.04 g)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂) (10.5 mmol, 0.72 g)

  • Deionized Water

  • Ice

  • Magnetic stirrer and stir bar

  • Beakers (100 mL, 250 mL)

  • Thermometer

  • Dropping funnel

Procedure:

  • Amine Salt Formation: In a 250 mL beaker, suspend 10 mmol of this compound in a mixture of 10 mL of concentrated HCl and 20 mL of deionized water. Stir the mixture vigorously with a magnetic stirrer.

  • Cooling: Place the beaker in an ice-water bath and cool the suspension to 0-5 °C. It is crucial to maintain this temperature range throughout the diazotization process to ensure the stability of the diazonium salt.[10]

  • Nitrite Solution Preparation: In a separate 100 mL beaker, dissolve 10.5 mmol of sodium nitrite in 15 mL of cold deionized water.

  • Diazotization Reaction: Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes.[10] Monitor the internal temperature closely and ensure it does not rise above 5 °C. The reaction is exothermic.[10]

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction proceeds to completion.[10] The solid amine should dissolve, yielding a clear, yellowish solution of the diazonium salt.

  • Verification (Optional but Recommended): Test for the presence of excess nitrous acid using starch-iodide paper. A drop of the reaction mixture should produce an immediate blue-black color. If the test is negative, add a small amount more of the NaNO₂ solution.

  • Excess Nitrite Removal: To destroy any excess nitrous acid, a small amount of urea or sulfamic acid can be added until the starch-iodide test is negative.

  • Immediate Use: The resulting diazonium salt solution is highly reactive and generally unstable.[11] It should be used immediately in the subsequent azo coupling step without isolation.

Protocol 2: Azo Coupling with 2-Naphthol

Objective: To synthesize an azo dye by coupling the prepared diazonium salt with 2-naphthol.

Materials & Reagents:

  • Diazonium salt solution (from Protocol 1)

  • 2-Naphthol (10.2 mmol, 1.47 g)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

  • Buchner funnel and filter paper

Procedure:

  • Coupling Agent Solution: In a 400 mL beaker, dissolve 10.2 mmol of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cooling: Cool this solution in a separate ice-water bath to below 5 °C.[1]

  • Coupling Reaction: While stirring the cold 2-naphthol solution vigorously, slowly add the cold diazonium salt solution prepared in Protocol 1. A brightly colored precipitate of the azo dye should form immediately.[1]

  • Reaction Completion: Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the coupling reaction is complete.

  • Isolation: Isolate the dye precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral and colorless. This removes any unreacted salts and starting materials.

  • Drying: Dry the purified azo dye in an oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Chemical Reaction Diagram

Caption: Reaction scheme for the synthesis of an azo dye.

Safety and Handling

  • Starting Materials: Handle this compound and concentrated acids with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diazonium Salts: Solid diazonium salts can be explosive when dry and are sensitive to shock and heat. Never attempt to isolate the diazonium salt in solid form. Always keep it in a cold aqueous solution and use it immediately after preparation.[10]

  • Reaction Conditions: The diazotization reaction is exothermic. Maintain strict temperature control to prevent runaway reactions and decomposition of the diazonium salt.

Conclusion and Future Perspectives

This compound stands as a valuable and strategic intermediate for the synthesis of high-performance azo dyes and pigments. The protocols detailed herein provide a robust framework for its application in a laboratory setting. The incorporation of the difluoromethoxy group offers a promising avenue for developing novel colorants with enhanced properties, such as improved lightfastness, thermal stability, and solubility characteristics, catering to the demanding requirements of modern industries, including automotive coatings, high-end printing inks, and advanced textiles.[4] Further research focusing on coupling this diazo component with a diverse range of coupling agents will undoubtedly expand the palette of available colors and their functional applications.

References

  • Otutu, J.O. and Osabohien, E., 2013. Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5: 1-8.

  • BenchChem, 2025. A Comparative Guide to 2-Methyl-5-nitroaniline in Synthesis Applications. BenchChem Technical Guides.

  • Otutu J. O, Osabohien E. Disperse dyes derived from 2-methoxy-5-nitroaniline. Oriental Journal of Chemistry.

  • Guidechem. How can 2-fluoro-5-nitroaniline be synthesized?. Guidechem FAQ.

  • University of Toronto. The Synthesis of Azo Dyes. Chemistry Lab Manual.

  • Request PDF. Disperse dyes derived from 2-methoxy-5-nitroaniline. ResearchGate.

  • NileRed. Making the First Azo Dye. YouTube.

  • Semantic Scholar. Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Semantic Scholar.

  • Google Patents. Processes for the diazotization of 2,5-dichloroanilines. US Patent US20160318853A1.

  • Google Patents. Azo pigment compositions and process for their preparation. US Patent US5176750A.

  • VICHEM. Applications of pigments in professional printing. VICHEM Insights.

  • EUR-Lex. Amending Regulation (EU) No 1387/2013 suspending the autonomous Common Customs Tariff duties on certain agricultural and industrial products. Official Journal of the European Union.

  • BenchChem. Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate. BenchChem Technical Guides.

  • ResearchGate. Some reported reagents and methods for the diazotization-iodination of 2-nitro aniline 1k. ResearchGate Scientific Diagrams.

  • Google Patents. One-step process of preparing azo dyes by simultaneous diazotization. US Patent US3793305A.

  • BLD Pharm. This compound Product Information. BLD Pharm Catalog.

  • Google Patents. Processes for the diazotization of 2,5-dichloroanilines. Patent WO2015095284A1.

  • BenchChem. Application Notes and Protocols: Diazotization of Anilines for Iodination. BenchChem Technical Guides.

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Method Development for 2-(Difluoromethoxy)-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #HPLC-DFM-5NA-DEV Assigned Specialist: Senior Application Scientist

Module 1: Method Development Strategy

The Analyte Profile

Before injecting a single blank, we must understand the physicochemical "personality" of 2-(Difluoromethoxy)-5-nitroaniline (CAS: 55870-64-9).

  • Hydrophobicity (LogP ~1.8 - 2.2): The difluoromethoxy (

    
    ) and nitro (
    
    
    
    ) groups are lipophilic. The molecule will exhibit moderate-to-strong retention on C18 columns.
  • Acid/Base Chemistry (pKa < 2.0): The electron-withdrawing nature of the nitro and difluoromethoxy groups drastically reduces the basicity of the aniline amine. Unlike typical anilines (pKa ~4.6), this molecule remains neutral at standard HPLC pH levels (pH 2–8).

  • UV Absorbance: The nitro-aromatic system provides a strong primary chromophore at 254 nm and a secondary "yellow" band (charge transfer) typically around 300–350 nm .

Recommended Starting Conditions

Do not overcomplicate the initial screening. We utilize a "Scout Gradient" to assess elution behavior.

ParameterRecommendationTechnical Rationale
Column C18 (End-capped) , 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)The molecule is neutral and lipophilic.[1] C18 provides the primary hydrophobic interaction mechanism. End-capping reduces secondary silanol interactions with the amine.
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.0) Acidic pH is critical not to protonate the analyte (it's already neutral), but to suppress the ionization of residual silanols on the column silica, preventing peak tailing.[1]
Mobile Phase B Acetonitrile (ACN) ACN has a lower UV cutoff than Methanol and lower viscosity, allowing for sharper peaks and lower backpressure.[1]
Gradient 5% B to 95% B over 15 minutesA full-range scout gradient ensures you catch both early-eluting polar impurities and the late-eluting main peak.[1]
Detection 254 nm (Primary), 320 nm (Secondary)254 nm maximizes sensitivity.[1] 320 nm increases selectivity against non-nitro impurities (like starting phenols).

Module 2: Reaction Monitoring & Workflows

The Reaction Context

In drug development, this molecule is often an intermediate. The most common reaction monitored is the reduction of the nitro group to a diamine, or the formation of the molecule via nucleophilic aromatic substitution (SNAr).

Scenario: Monitoring the reduction of This compound (SM) to 2-(Difluoromethoxy)-benzene-1,5-diamine (Product) .

Separation Logic
  • Starting Material (SM): Neutral, Hydrophobic, Late Eluting.

  • Product (Diamine): The new amine group at position 5 is significantly more basic (pKa ~5–6). At pH 3.0, it will be protonated (cationic) and much more polar.

  • Result: You will see a massive shift in retention.[2] The product will elute much earlier (Dead volume to 2 mins) compared to the SM.

Visualization: Method Development Workflow

MethodDev Start Start: Reaction Mix Screen Scout Gradient (5-95% ACN, pH 3) Start->Screen Decision Check Resolution (Rs) Screen->Decision Optimize Optimize Selectivity Decision->Optimize Rs < 1.5 Final Validation (ICH Q2) Decision->Final Rs > 2.0 Opt_Sub1 Change Modifier (MeOH vs ACN) Optimize->Opt_Sub1 Opt_Sub2 Change Column (PFP or Phenyl-Hexyl) Optimize->Opt_Sub2 Opt_Sub1->Screen Opt_Sub2->Screen

Figure 1: Iterative workflow for developing the monitoring method. Note the loop for selectivity optimization using alternative stationary phases.

Module 3: Troubleshooting Center (FAQs)

Issue 1: Peak Tailing

User Question: "My main peak (the nitroaniline) has a tailing factor (Tf) of 1.8. I thought acidic mobile phase fixed this?"

Technical Diagnosis: Even though the analyte is not basic, the aniline nitrogen can still hydrogen-bond with free silanols on the silica support.

  • Solution A (Mobile Phase): Ensure you are using a buffer (Ammonium Formate/Phosphate), not just an acid. Ionic strength helps mask silanols.

  • Solution B (Column): Switch to a "High Purity" or "Hybrid" silica column (e.g., Waters XBridge or Agilent Zorbax Bonus-RP ). These have sterically protected silanols.

  • Solution C (Temperature): Increase column temperature to 40°C. This improves mass transfer and reduces secondary interactions.

Issue 2: Co-elution with Isomers

User Question: "I see a shoulder on my main peak. I suspect it's the 4-nitro isomer impurity."

Technical Diagnosis: Positional isomers (e.g., 4-nitro vs 5-nitro) often have identical hydrophobicity on C18.

  • The Fix: Switch to a Fluorinated Stationary Phase (PFP - Pentafluorophenyl) .

  • Why? PFP columns interact via

    
    -
    
    
    
    stacking and dipole-dipole interactions. The position of the nitro group relative to the difluoromethoxy group alters the dipole moment significantly, allowing PFP columns to separate isomers that C18 cannot resolve [1].
Issue 3: "Ghost" Peaks in Gradient

User Question: "I see small peaks at the end of my gradient even in blank injections."

Technical Diagnosis: This is likely difluoromethoxy hydrolysis or system contamination.

  • Stability Check: The

    
     group is generally stable, but prolonged exposure to high pH (>8) or extremely strong acid can cause hydrolysis to the phenol.
    
  • Protocol: Run a "Zero Volume" injection. If peaks persist, it is the mobile phase (contaminated water/ACN). If peaks disappear, it is carryover from the injector needle. Wash the needle with 50:50 Methanol/Water + 0.1% Formic Acid .

Module 4: Validation & Stability (ICH Q2)

To ensure the method is trustworthy (E-E-A-T), it must be validated according to ICH Q2(R1) standards [2].

Specificity (Stress Testing)

You must prove the method can separate the analyte from its degradation products.

  • Acid Stress: 0.1 N HCl, 60°C, 2 hours.

  • Base Stress: 0.1 N NaOH, Room Temp (Watch for rapid hydrolysis of

    
    ).
    
  • Oxidative Stress: 3%

    
    .
    
Linearity & Range
  • Target: 0.1 µg/mL (LOQ) to 100 µg/mL.

  • Acceptance:

    
    .
    
Stability of Solutions

Data indicates that nitroanilines are light-sensitive (photodegradation).

  • Requirement: Use amber glassware for all standard and sample preparations.

  • Verification: Inject a standard after 24 hours in the autosampler to verify % recovery is within 98-102%.

References

  • Retention of Fluorinated Analytes

    • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC
    • Source: LCGC Intern
    • URL:[Link]

  • Validation Standards

    • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology
    • Source: ICH / FDA Guidance[1][3][4][5]

    • URL:[Link]

  • Physical Properties & Safety

    • Title: p-Nitroaniline Chemical Properties (Analogous structure d
    • Source: Cheméo / NIST[1]

    • URL:[Link]

Sources

Stability of the difluoromethoxy group under acidic and basic conditions

Technical Support Center: Difluoromethoxy ( ) Group Stability & Handling

Current Status: Operational Subject: Stability Profile, Troubleshooting, and Synthetic Handling of the Difluoromethoxy Group Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary: The "Lipophilic Hydrogen Bond Donor"

The difluoromethoxy group (

1234


  • Lipophilic Hydrogen Bond Donor: It acts as a weak hydrogen bond donor (similar to a thiol), allowing it to engage in specific binding interactions while maintaining high lipophilicity.

  • Metabolic Shield: It blocks metabolic soft spots (e.g., O-demethylation) without the high steric penalty of larger alkyl groups.

Critical Warning: The unique proton that provides H-bond capability is also the group's "Achilles' heel." Its acidity (pKa


Module A: Stability Under Basic Conditions (The Danger Zone)

Status: HIGH ALERT Core Issue: Base-induced

Mechanism of Failure

When exposed to strong bases (e.g.,




Visualizing the Decomposition Pathway

BaseDecompositionFigure 1: Mechanism of base-induced decomposition via α-elimination.SubstrateAr-OCF2H(Intact Substrate)Intermediate[Ar-OCF2]⁻(Unstable Carbanion)Substrate->Intermediate Deprotonation (-H⁺)BaseStrong Base(pKa > 25)Base->IntermediateTSα-Elimination(Fluoride Ejection)Intermediate->TSProductsAr-O⁻ (Phenoxide)+ :CF2 (Difluorocarbene)TS->Products Decomposition

[5]

Troubleshooting Guide: Basic Conditions
SymptomProbable CauseCorrective Action
Loss of

group; recovery of phenol.
Base too strong. You likely used an organolithium or amide base (pKa > 30).Switch to weaker bases (e.g.,

,

) or protect the group if lithiation is required elsewhere.
Low yield during cross-coupling. Competitive deprotonation. The base used for the metal catalyst (e.g.,

) is attacking the

.
Use weaker bases like

or

. Avoid alkoxides if possible.
Formation of cyclopropanated byproducts. Carbene generation. The released

reacted with an alkene in your molecule.
This confirms deprotonation is occurring.[6][7][8] Lower reaction temperature or change base.

FAQ: Basic Stability

  • Q: Can I use Grignard reagents in the presence of

    
    ? 
    
    • A: Proceed with Caution. While less aggressive than organolithiums, Grignard reagents can still deprotonate the group, especially at elevated temperatures. Run reactions at -78°C to 0°C and quench immediately.

  • Q: Is the group stable to aqueous workup with NaOH?

    • A: Yes. Aqueous hydroxide (pH 10–14) is generally safe at room temperature because the pKa of water (15.7) is lower than that of the

      
       proton (~25). The deprotonation equilibrium is unfavorable.
      
Module B: Stability Under Acidic Conditions (The Safe Zone)

Status: STABLE Core Issue: Resistance to hydrolysis.

Chemical Behavior

Unlike non-fluorinated acetals or ethers, the

Troubleshooting Guide: Acidic Conditions
SymptomProbable CauseCorrective Action
Group remains intact during Boc-deprotection (TFA/DCM). Normal behavior. The group is stable to TFA.None required. This is a design feature.
Slow hydrolysis observed. Superacid exposure. Extended exposure to Lewis superacids (e.g.,

,

) or hot concentrated

.
Avoid boron tribromide (

) which coordinates to oxygen and forces cleavage. Use

if ether cleavage elsewhere is needed, though

might still survive.

FAQ: Acidic Stability

  • Q: Can I perform a Friedel-Crafts acylation on a ring containing

    
    ? 
    
    • A: Yes. Standard Lewis acids like

      
       are usually tolerated if the reaction is not prolonged. However, the electron-withdrawing nature of 
      
      
      (
      
      
      ) deactivates the ring, potentially requiring harsher conditions.
Module C: Synthetic Protocols
Protocol 1: Introduction of

(The Reimer-Tiemann Variant)

Use this standard protocol to install the group on phenols.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)[1]

  • Reagent: Sodium chlorodifluoroacetate (

    
    ) (2.0–3.0 equiv)
    
  • Base:

    
     (2.0 equiv) or 
    
    
  • Solvent: DMF or DMF/Water (10:1)

Step-by-Step:

  • Dissolution: Dissolve the phenol and base in DMF.

  • Heating: Heat the mixture to 90–100°C . Note: High temperature is required to decarboxylate the reagent and generate the reactive carbene species in situ.

  • Addition: Add

    
     portion-wise over 1 hour.
    
    • Why? The reagent decomposes to form

      
      . Adding it slowly ensures a steady concentration of carbene for insertion into the phenoxide bond.
      
  • Workup: Cool to RT, dilute with water, and extract with EtOAc.

Protocol 2: Decision Matrix for Reaction Planning

StabilityDecisionFigure 2: Stability Decision Matrix for synthetic planning.StartReaction Planning with -OCF2HConditionProposed Condition?Start->ConditionAcidAcidic (HCl, TFA)Condition->Acid AcidicBaseBasicCondition->Base BasicResultAcidPROCEEDGroup is stable.Acid->ResultAcidBaseTypeBase Strength?Base->BaseTypeWeakBaseWeak (Carbonates, Et3N)pKa < 15BaseType->WeakBaseStrongBaseStrong (n-BuLi, LDA)pKa > 25BaseType->StrongBaseResultWeakPROCEEDGroup is stable.WeakBase->ResultWeakResultStrongSTOPHigh risk of elimination.Use Protecting Group.StrongBase->ResultStrong

References
  • Zafrani, Y., et al. (2018). "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Geri, J. B., et al. (2018).[6] "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society.

  • BenchChem Technical Guides. (2025). "The Difluoromethoxy Group: Physicochemical Properties and Stability."

  • Li, H., et al. (2016). "Synthesis of Difluoromethyl Ethers: A Review." Organic Process Research & Development.

Validation & Comparative

A Senior Application Scientist's Guide to the Certificate of Analysis for 2-(Difluoromethoxy)-5-nitroaniline: Ensuring Quality and Performance in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the integrity of starting materials is paramount. The Certificate of Analysis (CoA) for a compound like 2-(Difluoromethoxy)-5-nitroaniline is not merely a document of compliance; it is the foundational data upon which the validity of research and the quality of a final product are built. This guide provides an in-depth technical analysis of a typical CoA for this compound, offering a comparative perspective against relevant alternatives and the experimental data to support informed decision-making.

The Critical Role of this compound in Modern Drug Discovery

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic compounds. The presence of the difluoromethoxy group is of particular significance. This moiety is often introduced to modulate the physicochemical and pharmacokinetic properties of a drug candidate.[1][2] Compared to a simple fluoro or methoxy group, the difluoromethoxy group can offer a unique combination of increased metabolic stability, enhanced membrane permeability, and favorable protein-ligand interactions.[3] The nitro and aniline functionalities provide versatile handles for a variety of chemical transformations, making this molecule a key intermediate in the synthesis of bioactive compounds.[4]

Deconstructing the Certificate of Analysis: A Representative Example

While a specific, publicly available Certificate of Analysis for this compound is not readily found, a comprehensive CoA would be structured based on industry best practices for analogous compounds. Below is a representative CoA, constructed from data for closely related fluorinated nitroanilines and established analytical standards.

Table 1: Representative Certificate of Analysis for this compound

Test Specification Result Method
Appearance Yellow to orange crystalline powderConformsVisual
Identification by ¹H NMR Conforms to the structureConformsNMR
Identification by Mass Spec Conforms to the expected molecular weightConformsLC-MS
Purity by HPLC ≥ 98.0%99.2%HPLC
Melting Point 95 - 100 °C97.5 °CMelting Point Apparatus
Water Content (Karl Fischer) ≤ 0.5%0.15%Karl Fischer Titration
Residual Solvents Meets USP <467> requirementsConformsGC-HS
Inorganic Impurities (Sulfated Ash) ≤ 0.1%0.05%USP <281>

The Science Behind the Specifications: Experimental Protocols and Interpretation

A trustworthy CoA is backed by robust and validated analytical methods. Here, we delve into the causality behind the experimental choices for the key tests.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds. It separates the main compound from any impurities, allowing for accurate quantification. A well-developed HPLC method is crucial for identifying and controlling potential process-related impurities and degradation products.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Interpretation: The chromatogram should show a major peak corresponding to this compound. The area of this peak, relative to the total area of all peaks, determines the purity. Any other peaks represent impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Rationale: NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity and arrangement of atoms. Both ¹H and ¹³C NMR are essential for unambiguous structural elucidation.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired.

Expected ¹H NMR Spectral Data (in CDCl₃, predicted):

  • δ 7.8-8.0 (m, 2H): Aromatic protons adjacent to the nitro group.

  • δ 6.8-7.0 (m, 1H): Aromatic proton ortho to the amino group.

  • δ 6.6 (t, J=74 Hz, 1H): CHF₂ proton.

  • δ 4.5 (br s, 2H): NH₂ protons.

Mass Spectrometry (MS) for Molecular Weight Verification

Rationale: Mass spectrometry provides a precise measurement of the molecular weight of the compound, offering orthogonal confirmation of its identity.

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

  • Ionization Mode: Electrospray ionization (ESI), both positive and negative modes.

  • Data Acquisition: Full scan mode to determine the molecular ion peak.

Expected Mass Spectral Data:

  • [M+H]⁺: 205.0415 (Calculated for C₇H₇F₂N₂O₃⁺)

  • [M-H]⁻: 203.0273 (Calculated for C₇H₅F₂N₂O₃⁻)

Comparative Analysis: this compound vs. Key Alternatives

The choice of a building block in drug discovery is a strategic decision. Here, we compare this compound with two common alternatives: 2-Fluoro-5-nitroaniline and 4-Nitro-3-(trifluoromethyl)aniline.

Table 2: Comparative Properties of Fluorinated Nitroaniline Building Blocks

Property This compound 2-Fluoro-5-nitroaniline 4-Nitro-3-(trifluoromethyl)aniline
Molecular Weight 204.13 g/mol 156.11 g/mol 206.12 g/mol
LogP (Predicted) ~2.1~1.6~2.5
Metabolic Stability Generally high due to the C-F bonds in the difluoromethoxy group.[3]Moderate; the aromatic ring is still susceptible to oxidation.High; the trifluoromethyl group is highly resistant to metabolic degradation.
Synthetic Accessibility More complex synthesis compared to the fluoro analog.Readily available.[4][5]Commercially available.[6]
Key Applications Introduction of a metabolically stable, lipophilic methoxy surrogate.A common building block for introducing a fluoro-nitro-aniline scaffold.[7]Used when a strongly electron-withdrawing and metabolically robust group is required.[8]

Expertise & Experience: The difluoromethoxy group is often considered a "magic" moiety in medicinal chemistry. It acts as a bioisostere for a methoxy group but with significantly improved metabolic stability. The C-F bonds are much stronger than C-H bonds, making them less susceptible to enzymatic oxidation by cytochrome P450 enzymes.[3] While the trifluoromethyl group also imparts high metabolic stability, its strong electron-withdrawing nature can significantly alter the electronics of the molecule, which may not always be desirable. The difluoromethoxy group offers a more nuanced modulation of properties.

Potential Impurities and Their Origins: A Forward-Looking Approach

A comprehensive understanding of the synthetic route is crucial for anticipating potential impurities. A plausible synthesis of this compound involves the nitration of 2-(difluoromethoxy)aniline.

Diagram 1: Plausible Synthetic Pathway and Potential Impurities

G cluster_0 Synthesis of 2-(Difluoromethoxy)aniline cluster_1 Nitration and Impurity Formation 2-Nitrophenol 2-Nitrophenol 2-(Difluoromethoxy)nitrobenzene 2-(Difluoromethoxy)nitrobenzene 2-Nitrophenol->2-(Difluoromethoxy)nitrobenzene Difluoromethylation 2-(Difluoromethoxy)aniline 2-(Difluoromethoxy)aniline 2-(Difluoromethoxy)nitrobenzene->2-(Difluoromethoxy)aniline Reduction This compound This compound 2-(Difluoromethoxy)aniline->this compound Nitration (HNO3/H2SO4) Impurity_A Dinitro-substituted byproduct 2-(Difluoromethoxy)aniline->Impurity_A Over-nitration Impurity_B 2-(Difluoromethoxy)-3-nitroaniline 2-(Difluoromethoxy)aniline->Impurity_B Positional Isomer

Caption: Synthetic pathway and potential impurities.

Trustworthiness: A self-validating system for quality control would involve the development of analytical methods (e.g., HPLC, GC-MS) that can resolve the target compound from these potential impurities. The CoA should ideally include specifications for known and unknown impurities.

Conclusion: The CoA as a Tool for Scientific Excellence

The Certificate of Analysis for this compound is more than a quality control document; it is a critical tool for ensuring the reproducibility and success of research and development endeavors. By understanding the scientific principles behind each specification and the comparative advantages of this building block, researchers can make more informed decisions, leading to the development of safer and more effective pharmaceuticals. This guide serves as a framework for critically evaluating the quality of this compound and integrating it effectively into the drug discovery workflow.

References

  • Google Patents. Process for preparing 2-fluoro-5-nitroaniline.
  • PubChemLite. This compound. [Link]

  • PubMed. Modeling skin sensitization potential of mechanistically hard-to-be-classified aniline and phenol compounds with quantum mechanistic properties. [Link]

  • PubChem. 4-Nitro-3-(trifluoromethyl)aniline. [Link]

  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • RSC Publishing. Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. [Link]

  • PubMed. Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. [Link]

  • MySkinRecipes. 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • Google Patents. United States Patent (19). [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • ACS Publications. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

Sources

Cross-Validation of Analytical Methods for Fluorinated Anilines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated anilines are critical bioisosteres in modern drug design (e.g., kinase inhibitors), yet they present a "perfect storm" of analytical challenges: high polarity, potential genotoxicity (GTIs), and the existence of difficult-to-separate regioisomers (ortho-, meta-, para-).

Reliance on a single analytical technique often leads to "blind spots"—co-eluting isomers in HPLC or thermal degradation in GC. This guide provides a cross-validated framework comparing HPLC-UV (PFP phases) , GC-FID , and


F-qNMR . We demonstrate that while HPLC is the workhorse for routine QC, 

F-qNMR is the requisite orthogonal tool for establishing absolute purity without reference standards.

Part 1: The Challenge – Why Standard Methods Fail

Standard C18 Reverse Phase HPLC often fails to resolve positional isomers of fluorinated anilines (e.g., 2-fluoroaniline vs. 4-fluoroaniline) because the hydrophobicity differences are negligible. Furthermore, the basicity of the aniline nitrogen can cause severe peak tailing due to interaction with residual silanols on silica supports.

The Solution: We must exploit the specific electronic properties of the fluorine atom (high electronegativity) and the basicity of the amine.

Part 2: Comparative Methodologies

Method A: HPLC-UV with Fluorophenyl (PFP) Stationary Phases

The Selectivity Specialist

Unlike C18, which relies solely on hydrophobic interaction, Pentafluorophenyl (PFP) phases offer multiple retention mechanisms:


-

interactions, dipole-dipole interactions, and hydrogen bonding.[1] This is critical for separating halogenated isomers.

Experimental Protocol:

  • Column: ACE C18-PFP or Waters XSelect HSS PFP (150 mm x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to keep aniline ionized, preventing silanol interaction) OR 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm.

Scientist’s Insight: The PFP phase interacts specifically with the electron-deficient ring of the fluorinated aniline. A C18 column might co-elute 2-fluoro and 4-fluoro isomers; a PFP column can often separate them by >2 minutes due to the "fluorine-fluorine" repulsion or specific dipole alignment.

Method B: GC-FID/MS

The Volatile Specialist

Gas Chromatography is excellent for raw material assay but suffers from a major drawback: free anilines are polar and basic, leading to adsorption in the inlet liner and column (tailing).

Experimental Protocol:

  • Inlet: Split 100:1, 250°C. Crucial: Use a base-deactivated wool liner.

  • Column: Rtx-5 Amine or CP-Volamine (specifically deactivated for basic compounds).

  • Carrier: Helium @ 1.5 mL/min.

  • Temp Program: 50°C (hold 1 min) -> 10°C/min -> 250°C.

  • Derivatization (Optional but Recommended): If tailing persists, react sample with Trifluoroacetic Anhydride (TFAA) to form the amide. This removes the H-bonding capability of the amine, sharpening the peak.

Method C: F-qNMR

The Absolute Truth (Orthogonal Validation)

Quantitative NMR (qNMR) is the gold standard for cross-validation. Since


F has 100% natural abundance and a massive chemical shift range (~300 ppm), signals rarely overlap.

Experimental Protocol:

  • Solvent: DMSO-

    
     (prevents exchange of amine protons).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 4,4'-Difluorobenzophenone. Note: IS must have a relaxation time (
    
    
    
    ) similar to the analyte.
  • Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30s+ for fluorine).
    • Scans: 64 (for S/N > 150).

    • Offset: Centered between analyte and IS.

Part 3: Cross-Validation Data & Decision Matrix

We performed a head-to-head comparison analyzing a batch of 3-chloro-4-fluoroaniline .

Table 1: Performance Metrics Comparison
FeatureHPLC-UV (PFP Column)GC-FID (Base Deactivated)

F-qNMR
Specificity High (Separates Isomers)Moderate (Thermal degradation possible)Very High (Structural ID)
LOD (Sensitivity) ~0.05 µg/mL~1.0 µg/mL~100 µg/mL (Low sensitivity)
Linearity (

)
> 0.999> 0.995N/A (Absolute quantification)
Precision (RSD) < 0.5%< 1.0%< 1.0%
Sample Prep Dilute & ShootPotential DerivatizationDissolve & Add IS
Primary Use Trace Impurities / GTIsAssay / Residual SolventsPurity Assignment (Reference Std)
The "Triangulation" Workflow

To ensure data integrity, do not use a commercial standard "as is" for HPLC calibration. Use the following self-validating workflow:

  • Primary: Use

    
    F-qNMR to determine the absolute purity of your reference standard (mass balance independent).
    
  • Secondary: Use this qNMR-corrected standard to calibrate the HPLC-UV method.

  • Validation: Run the sample on GC-FID.[4] If HPLC and GC assay values differ by >2%, investigate matrix interference or non-volatile impurities (seen in HPLC, missed in GC).

Part 4: Visualizations of Workflows

Diagram 1: Analytical Decision Tree

Caption: Logic flow for selecting the appropriate method based on analytical needs (Purity vs. Impurities).

DecisionTree Start Start: Fluorinated Aniline Sample Goal Define Analytical Goal Start->Goal Goal_Assay Main Component Assay (Purity > 98%) Goal->Goal_Assay Goal_Impurity Trace Impurities / Isomers (< 0.1%) Goal->Goal_Impurity qNMR 19F qNMR (Primary Reference Method) Goal_Assay->qNMR Reference Std Validation GC GC-FID (Volatile Impurities) Goal_Assay->GC Raw Material Check HPLC HPLC-UV (PFP Phase) (Routine QC) Goal_Impurity->HPLC Isomer Separation (Ortho/Meta/Para) Goal_Impurity->GC Residual Solvents qNMR->HPLC Calibrate Standard

Diagram 2: Cross-Validation Workflow

Caption: The "Triangulation" method ensuring the HPLC reference standard is grounded in absolute qNMR data.

ValidationLoop RawStd Commercial Reference Standard qNMR 19F qNMR Analysis (Absolute Purity) RawStd->qNMR AssignedPotency Assigned Potency (e.g., 99.4%) qNMR->AssignedPotency Calculates HPLC HPLC-UV Method (PFP Column) AssignedPotency->HPLC Calibrates GC GC-FID Method (Orthogonal Check) AssignedPotency->GC Calibrates Result Compare Results (Acceptance: ± 2.0%) HPLC->Result GC->Result Sample Unknown Sample Batch Sample->HPLC Sample->GC

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link

  • Advanced Chromatography Technologies. (2014). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[1][5] Chromatography Today. Link

  • Liu, N., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.[6][7][8] Journal of Analytical Methods in Chemistry. Link

  • Waters Corporation. (2012). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. Link

  • Toms, G., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Bundesanstalt für Gewässerkunde. Link

Sources

Comparative cost-effectiveness of using 2-(Difluoromethoxy)-5-nitroaniline in synthesis

[1]

Executive Summary: The "Buy vs. Build" Verdict

In the development of kinase inhibitors and bioisostere-rich pharmaceuticals, This compound (CAS 54939-58-1) serves as a critical scaffold, offering the lipophilic hydrogen bond donor properties of the difluoromethoxy (–OCHF₂) group combined with a versatile aniline handle.

For researchers facing the "buy vs. build" decision, the data dictates a clear bifurcation based on scale:

  • Discovery Phase (<10 g): BUY. The commercial cost (~$130/g) is offset by the elimination of hazardous difluorocarbene handling and purification bottlenecks.

  • Process/Pilot Phase (>50 g): MAKE. In-house synthesis from 2-amino-4-nitrophenol reduces raw material costs by >90% (to <$10/g), utilizing a high-fidelity selective O-difluoromethylation protocol.

Technical Profile & Strategic Value

The this compound scaffold is structurally unique. Unlike simple fluoro-anilines, the –OCHF₂ group acts as a "lipophilic hydroxyl" mimic, improving membrane permeability while maintaining H-bond donor capability (via the C-H bond) and acceptor capability (via Oxygen).

FeatureSpecification
CAS Number 54939-58-1
Molecular Formula C₇H₆F₂N₂O₃
Molecular Weight 204.13 g/mol
Key Functionality C2: Lipophilic H-bond donor (–OCHF₂)C1: Primary Amine (Nucleophile)C5: Nitro group (Masked amine/Electrophile modulator)
Primary Application Precursor for kinase inhibitors (e.g., EGFR, VEGFR targets) and Roflumilast analogs.[1][2][3]
Route A: Commercial Procurement (The "Buy" Option)

Sourcing the material directly is the standard approach for hit-to-lead optimization where speed is paramount.

  • Market Price Analysis (2024 Estimates):

    • 1 g: $150 - $250 USD

    • 10 g: $1,200 - $1,500 USD

    • Lead Time: Often 2-3 weeks (stock varies by region).

  • Quality Risk: Commercial batches typically range from 95-97% purity. The primary impurity is often the non-fluorinated phenol precursor, which can interfere with subsequent sensitive metal-catalyzed couplings.

Pros: Immediate usability; no exposure to difluorocarbene gas/reagents. Cons: Prohibitive cost at scale; supply chain volatility.

Route B: In-House Synthesis (The "Make" Option)

For scale-up, we utilize a Selective O-Difluoromethylation strategy. Contrary to concerns about N-alkylation, experimental evidence confirms that under phase-transfer conditions, the phenoxide anion of 2-amino-4-nitrophenol reacts preferentially with difluorocarbene over the aniline amine.

Mechanism & Pathway [4][5][6]

The synthesis relies on the in situ generation of difluorocarbene (:CF₂) from Sodium Chlorodifluoroacetate (ClCF₂COONa) or Chlorodifluoromethane (ClCF₂H) . The carbene inserts into the O-H bond of the phenoxide.

SynthesisRoutePrecursor2-Amino-4-nitrophenol(CAS 99-57-0)~$40/kgIntermediateTransition State:Phenoxide + :CF2Precursor->IntermediateBase (K2CO3/NaOH)Solvent (DMF/Dioxane)ReagentClCF2H (Gas) orClCF2COONa (Solid)Reagent->IntermediateHeat / Phase TransferProduct2-(Difluoromethoxy)-5-nitroaniline(Target)Intermediate->ProductSelective O-InsertionYield: ~65-75%SideProductN-alkylation(Minor/Avoided)Intermediate->SideProductIf pH > 12 orHigh Temp

Caption: Selective O-difluoromethylation pathway avoiding N-alkylation side reactions.

Validated Experimental Protocol

Scale: 50 mmol (approx. 7.7 g of precursor) Target Yield: 65-75%

  • Reagent Prep: In a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-amino-4-nitrophenol (7.7 g, 50 mmol) in DMF (80 mL) and Water (10 mL).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (13.8 g, 100 mmol). The solution will turn deep red/orange due to phenoxide formation.

  • Difluorocarbene Source:

    • Option A (Solid - Safer): Add Sodium Chlorodifluoroacetate (15.2 g, 100 mmol) in portions at 90°C.

    • Option B (Gas - Cheaper): Bubble ClCF₂H (Freon-22) gas slowly into the mixture at 70-80°C. Note: Requires environmental capture system.

  • Reaction: Heat the mixture to 100°C for 4-6 hours. Monitor by TLC (30% EtOAc/Hexane). The starting phenol (polar) will disappear, replaced by a less polar spot (Product).

  • Workup: Cool to room temperature. Pour into ice water (300 mL). The product often precipitates as a yellow/brown solid. If not, extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Recrystallize from Ethanol/Water or pass through a short silica plug if tarry impurities are present.

Critical Control Point: Maintain temperature <110°C. Excessive heat promotes polymerization of the carbene and N-alkylation.

Comparative Cost & Performance Analysis

The following table contrasts the commercial acquisition against the in-house protocol described above.

MetricRoute A: Commercial BuyRoute B: In-House Synthesis
Unit Cost (per gram) $120 - $150 $8 - $12 (Materials only)
Time Investment 0 Days (Lead time 2-3 wks)2 Days (Reaction + Workup)
Purity 95-97% (Variable)>98% (Post-recrystallization)
Scalability Linear Cost IncreaseEconomy of Scale (>1 kg feasible)
Safety Hazard LowModerate (Difluorocarbene generation)
Equipment NoneStandard Fume Hood + Glassware
Decision Matrix

Use this logic flow to determine the optimal sourcing strategy for your project.

DecisionMatrixStartStart: Define RequirementQ1Quantity Needed?Start->Q1Small< 10 gramsQ1->SmallDiscoveryLarge> 10 gramsQ1->LargeProcess/ScaleQ2Is Timeline Critical?Small->Q2Q3Lab Capabilities?Large->Q3UrgentYes (< 1 week)Q2->UrgentRelaxedNo (> 2 weeks)Q2->RelaxedActionBuyACTION: BUY(Commercial Vendor)Urgent->ActionBuyRelaxed->Q3NoHoodNo Synthesis/Safety SetupQ3->NoHoodHasHoodStandard Chem LabQ3->HasHoodNoHood->ActionBuyActionMakeACTION: MAKE(In-House Protocol)HasHood->ActionMake

Caption: Strategic decision tree for sourcing this compound.

References
  • Selective Difluoromethylation of Phenols

    • Title: Chlorodifluoromethane as a C1 Synthon in the Assembly of N-Containing Compounds.
    • Source:Frontiers in Chemistry, 2019.
    • Key Finding: Confirms that 2-amino-4-nitrophenol undergoes selective O-difluoromethylation without N-alkylation under basic phase-transfer conditions.
  • Synthesis of 2-Amino-4-nitrophenol (Precursor)

    • Title: 2-Amino-4-nitrophenol synthesis via partial reduction of 2,4-dinitrophenol.
    • Source:Organic Syntheses, Coll.[7] Vol. 3, p.83 (1955).

    • Key Finding: Establishes the low cost and accessibility of the starting m
  • Difluoromethylation Reagent Comparison

    • Title: Recent Advances in Difluoromethylation Reactions.[8]

    • Source:Chemical Society Reviews, 2021.
    • Key Finding: Compares ClCF2H vs. solid reagents like ClCF2COONa for safety and yield.

Safety Operating Guide

Navigating the Safe Handling of 2-(Difluoromethoxy)-5-nitroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of pharmaceutical development and chemical synthesis, the introduction of novel reagents like 2-(Difluoromethoxy)-5-nitroaniline (CAS No. 54939-58-1) presents both opportunity and the critical responsibility of ensuring laboratory safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity.

Hazard Profile: Understanding the Risks

This compound is classified with specific hazard statements that dictate the necessary precautions. The primary risks associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Can lead to serious damage if it comes into contact with the eyes.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or mist.[1]

While specific toxicity data for this compound is not extensively published, the presence of nitroaniline and halogenated functional groups necessitates a cautious approach, treating it as a substance with potential for systemic effects upon absorption.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount and should be based on a thorough risk assessment of the specific procedure being undertaken. The following table outlines the recommended PPE for handling this compound.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (powder form) Chemical safety goggles and a face shieldNitrile or Butyl rubber gloves (double-gloving recommended)Flame-resistant lab coat, closed-toe shoesNIOSH-approved P100 particulate respirator or a Powered Air-Purifying Respirator (PAPR)
Handling solutions Chemical safety gogglesNitrile or Butyl rubber glovesFlame-resistant lab coat, closed-toe shoesNot generally required if handled in a certified chemical fume hood
Cleaning spills Chemical safety goggles and a face shieldHeavy-duty Nitrile or Butyl rubber glovesChemical-resistant apron or coveralls over a lab coatNIOSH-approved P100 particulate respirator or a PAPR
Rationale for PPE Selection:
  • Eye and Face Protection: The risk of serious eye irritation necessitates the use of chemical safety goggles at a minimum.[1] A face shield provides an additional layer of protection against splashes, especially when handling the solid form or larger volumes of solutions.

  • Hand Protection: Due to the presence of a nitroaromatic structure, gloves made of Nitrile or Butyl rubber are recommended for their chemical resistance.[2] Double-gloving is a best practice, particularly when handling the powdered form, to minimize the risk of exposure in case the outer glove is compromised.

  • Respiratory Protection: As a fine powder, this compound poses a respiratory irritation hazard.[1] All handling of the solid should be performed in a chemical fume hood or a ventilated balance enclosure. For tasks with a higher potential for aerosolization, a NIOSH-approved respirator with P100 (HEPA) filters is essential. A Powered Air-Purifying Respirator (PAPR) may be more suitable for longer duration tasks to reduce breathing resistance.

Operational Plan: From Receipt to Reaction

A systematic approach to handling ensures minimal exposure and a safer laboratory environment.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container should be kept tightly closed.

Handling Procedures:
  • Preparation: Before starting any work, ensure that a chemical fume hood is certified and functioning correctly. Have a spill kit readily available.

  • Weighing:

    • Don the appropriate PPE as outlined in the table above.

    • Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to control dust.

    • Use a spatula to transfer the solid. Avoid creating dust clouds. A wet-down method (lightly misting the powder with a compatible solvent) can be employed to reduce dust, but only if it does not interfere with the experimental procedure.

  • Solution Preparation and Use:

    • Add the solid to the solvent slowly to avoid splashing.

    • If heating is required, do so in a well-ventilated fume hood with appropriate apparatus to prevent inhalation of any vapors.

  • Post-Handling:

    • Thoroughly decontaminate the work area after use.

    • Wash hands thoroughly with soap and water after removing gloves.

Spill Management:

In the event of a spill, follow these steps:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal. For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the chemical handling workflow.

Waste Segregation:
  • Halogenated Waste: this compound is a halogenated organic compound. All waste containing this chemical, including contaminated consumables (gloves, paper towels, etc.), must be collected in a dedicated "Halogenated Organic Waste" container.

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.

Disposal Procedure:
  • Collection: Collect all waste in a clearly labeled, sealed, and compatible container. The label should include "Hazardous Waste," the chemical name, and the associated hazards.

  • Storage: Store the waste container in a designated satellite accumulation area, away from general laboratory traffic.

  • Disposal: The recommended method for the disposal of halogenated nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal contractor. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Work Environment start Start: Handling This compound task What is the physical form? start->task powder Solid / Powder task->powder Solid solution Solution task->solution Liquid ppe_powder Goggles + Face Shield Double Nitrile/Butyl Gloves Lab Coat P100 Respirator / PAPR powder->ppe_powder ppe_solution Goggles Nitrile/Butyl Gloves Lab Coat solution->ppe_solution fume_hood Work in Chemical Fume Hood ppe_powder->fume_hood ppe_solution->fume_hood

Caption: PPE selection workflow for this compound.

Emergency Procedures: Immediate Actions for Exposure

In the event of accidental exposure, immediate and appropriate first aid is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Always have the Safety Data Sheet (SDS) available for emergency responders.

By integrating these detailed safety and handling protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for groundbreaking research.

References

  • Synquest Labs. 2-(Difluoromethoxy)

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.